4-Methoxycinnamic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXODALSZRGIH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7340-42-3 (hydrochloride salt) | |
| Record name | 4-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046059 | |
| Record name | 4-Methoxy-(2E)-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.712 mg/mL at 25 °C | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
943-89-5, 830-09-1 | |
| Record name | trans-4-Methoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxy-(2E)-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-p-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 - 175 °C | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 4-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid (4-MCA), a naturally occurring phenylpropanoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of cinnamic acid, this compound is found across the plant kingdom and exhibits a range of biological effects, including anti-inflammatory, neuroprotective, and antifungal properties. This technical guide provides an in-depth overview of the principal natural sources of this compound and details the methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural product.
Natural Sources of this compound
This compound is biosynthesized by a variety of plant species and can be found in numerous dietary sources. The compound has been identified in plants belonging to the Asteraceae, Scrophulariaceae, and Rutaceae families.[1] Edible sources include coffee (Coffea arabica), peanuts (Arachis hypogaea), and cereals such as buckwheat (Fagopyrum esculentum) and sorghum (Sorghum vulgare).[2] It is also present in brown rice (Oryza sativa L.), pineapple leaves, and the roots of a species of banana, Musa acuminata.[2]
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the environmental conditions during growth. The following table summarizes available quantitative data on the presence of this compound and its derivatives in various natural sources.
| Natural Source | Plant Part | Compound | Concentration/Yield | Reference |
| Arachis hypogaea (Peanut, cv. Georgia Green) | Hypocotyl | This compound | 1.6 ± 0.7 µg/g of wet weight | [2] |
| Arachis hypogaea (Peanut, cv. Georgia Green) | Root | This compound | 17.5 ± 3.7 µg/g of wet weight | [2] |
| Kaempferia galanga | Rhizome | Ethyl p-methoxycinnamate | 1.04% yield from petroleum ether extract | [3] |
| Kaempferia galanga | Rhizome | Ethyl p-methoxycinnamate | 5.88% yield from n-hexane extract | [4][5] |
| Kaempferia galanga | Rhizome | This compound | 21% yield from hydrolysis of ethyl p-methoxycinnamate | [4][5] |
| Scrophularia buergeriana (hairy root culture) | Hairy Roots | E-p-methoxycinnamic acid | 0.83 mg/100g dry weight (half-strength MS medium) | [6] |
| Scrophularia buergeriana (hairy root culture) | Hairy Roots | E-p-methoxycinnamic acid | 1.26 mg/100g dry weight (0.5mg/l IBA supplemented medium) | [6] |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques for purification. The specific protocol can be adapted based on the starting material and the desired purity of the final compound.
General Solvent Extraction Protocol
This protocol outlines a general procedure for the initial extraction of this compound from dried plant material.
1. Sample Preparation:
-
The plant material (e.g., roots, rhizomes, leaves) is air-dried or oven-dried at a low temperature (e.g., 50°C) to remove moisture.
-
The dried material is then ground into a fine powder to increase the surface area for solvent penetration.
2. Extraction:
-
The powdered plant material is subjected to extraction with an appropriate organic solvent. Common solvents used for the extraction of cinnamic acid derivatives include ethanol, methanol, ethyl acetate, and hexane.[7][8][9]
-
Maceration: The powdered material is soaked in the solvent at room temperature for an extended period (e.g., 3 to 14 days) with occasional agitation.[7][10]
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the powdered material is continuously washed with fresh, distilled solvent.[3]
-
Reflux Extraction: The plant powder and solvent are heated in a round-bottom flask under reflux for a specified duration (e.g., 4 hours).[1]
3. Concentration:
-
After the extraction period, the mixture is filtered to separate the solid plant residue from the liquid extract.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[8][10]
Detailed Protocol for Isolation from Kaempferia galanga Rhizomes
This protocol details the isolation of ethyl p-methoxycinnamate, a common ester of this compound, from Kaempferia galanga rhizomes, which can then be hydrolyzed to yield the free acid.
1. Extraction:
-
100 g of powdered K. galanga rhizomes are macerated with 150 ml of n-hexane at room temperature for 24 hours (repeated three times).[8]
-
The combined hexane filtrates are concentrated under vacuum until approximately three-quarters of the solvent is evaporated.[8]
2. Crystallization and Purification of Ethyl p-Methoxycinnamate:
-
Method A (Recrystallization): The concentrated brownish filtrate is stored in a refrigerator overnight to induce the formation of yellowish crude crystals. The crystals are separated from the remaining oil, washed with cold hexane, and then recrystallized several times from a hexane-ethanol (9:1) mixture to yield pure trans-ethyl 4-methoxycinnamate.[8]
-
Method B (Column Chromatography): The crude crystals are purified by flash column chromatography on silica gel using a gradient solvent system of hexane and hexane-ethyl acetate.[8]
3. Hydrolysis to this compound:
-
A mixture of the isolated trans-ethyl 4-methoxycinnamate (e.g., 0.05 g), sodium hydroxide (0.015 g), and ethanol (2.4 mL) is stirred or sonicated at 45-50°C for 30 minutes.[8]
-
The ethanol is removed under vacuum, and the resulting white solid is dissolved in water.
-
The solution is acidified with 1 M HCl, leading to the precipitation of a white solid.[8]
-
The precipitate is filtered, washed with distilled water until the pH is neutral, and dried in an oven at 50°C.[8]
-
The crude this compound is then recrystallized from ethyl acetate to yield colorless crystals.[8]
Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
For obtaining high-purity this compound, preparative HPLC is the method of choice.
1. System and Column:
-
A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector is used.
-
A preparative C18 column (e.g., 20 mm x 250 mm, 5 or 10 µm particle size) is typically employed.[1]
2. Mobile Phase:
-
A common mobile phase consists of a gradient of Solvent A (water with 0.1% formic acid or trifluoroacetic acid) and Solvent B (acetonitrile with 0.1% formic acid or trifluoroacetic acid). The acidic modifier helps to improve peak shape by suppressing the ionization of the carboxylic acid group.[1]
3. Workflow:
-
The crude or semi-purified this compound sample is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and diluted with the mobile phase.
-
The sample is injected onto the equilibrated preparative column.
-
Fractions corresponding to the this compound peak, as identified by the UV detector, are collected.
-
The purity of the collected fractions is verified using analytical HPLC.
-
Pure fractions are pooled, and the organic solvent is removed using a rotary evaporator to yield the purified compound.[1]
Signaling Pathways Modulated by this compound
This compound and its derivatives have been shown to exert their biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
Anti-inflammatory and Immunomodulatory Pathways
This compound has demonstrated anti-inflammatory properties by targeting pathways such as the Mincle signaling pathway and inhibiting the activation of NF-κB and MAPK pathways.
Caption: Inhibition of Inflammatory Signaling by this compound.
Neuroprotective Signaling Pathway
In the context of post-traumatic stress disorder (PTSD), this compound has been found to regulate the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala, a brain region critical for fear memory.
Caption: Modulation of the CRH-CRFR1 Pathway by this compound.
Conclusion
This compound stands out as a natural compound with significant therapeutic potential, underscored by its presence in a variety of readily available botanical and dietary sources. The isolation and purification of this molecule can be achieved through well-established extraction and chromatographic techniques, allowing for its detailed study and potential development into pharmaceutical agents. The elucidation of its interactions with key cellular signaling pathways provides a solid foundation for future research into its precise mechanisms of action and its application in the treatment of inflammatory and neurological disorders. This guide serves as a foundational resource to aid researchers in harnessing the potential of this valuable natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions | Clinics [elsevier.es]
- 4. Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity | Nuraini | Chemica Isola [ejournal.upi.edu]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. serbiosoc.org.rs [serbiosoc.org.rs]
- 7. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. japsonline.com [japsonline.com]
- 10. tandfonline.com [tandfonline.com]
The Biosynthesis of 4-Methoxycinnamic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid (4-MCA) is a phenylpropanoid compound found in various plant species, where it serves as a precursor to a range of secondary metabolites, some with significant pharmacological and industrial applications. As a derivative of the central phenylpropanoid pathway, its biosynthesis is intricately linked to the core metabolic network of plants. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, summarizing available quantitative data, and providing established experimental protocols. Furthermore, this guide visualizes the metabolic route and associated experimental workflows using Graphviz diagrams to facilitate a clear understanding for researchers, scientists, and professionals in drug development.
The Core Biosynthetic Pathway
The formation of this compound is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. The pathway can be broadly divided into two stages: the formation of the precursor p-coumaric acid, and its subsequent methylation to yield this compound.
Stage 1: The General Phenylpropanoid Pathway to p-Coumaric Acid
The initial steps leading to the synthesis of p-coumaric acid are well-characterized and involve three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA. While p-coumaroyl-CoA is a branch point for numerous downstream pathways (e.g., flavonoids, lignin), free p-coumaric acid is the direct precursor for this compound.
Stage 2: Methylation of p-Coumaric Acid
The final step in the biosynthesis of this compound is the methylation of the 4-hydroxyl group of p-coumaric acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).
The Putative 4-Coumarate O-Methyltransferase (4-OMT):
While the existence of an enzyme that performs this specific methylation is evident from the presence of this compound in various plants, a dedicated and well-characterized 4-coumarate O-methyltransferase has not been definitively identified across the plant kingdom. Research on various plant OMTs, such as Caffeic Acid O-Methyltransferases (COMTs) and flavonoid-specific OMTs, has shown that some of these enzymes can exhibit promiscuous activity towards p-coumaric acid, although often with lower efficiency compared to their preferred substrates. It is hypothesized that in plants producing significant amounts of this compound, a specific 4-OMT with high substrate affinity for p-coumaric acid exists. The identification and characterization of this enzyme remain a key area for future research.
Quantitative Data
Quantitative data for the enzymes in the this compound biosynthetic pathway are crucial for understanding the pathway's kinetics and for metabolic engineering efforts. The following tables summarize available kinetic parameters for the well-characterized enzymes from various plant sources. Data for the putative 4-coumarate O-methyltransferase is currently limited.
Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)
| Plant Source | Substrate | Km (µM) |
| Petroselinum crispum (Parsley) | L-Phenylalanine | 270 |
| Solanum tuberosum (Potato) | L-Phenylalanine | 32 - 230 |
| Nicotiana tabacum (Tobacco) | L-Phenylalanine | 38 - 180 |
Table 2: Kinetic Properties of Cinnamate-4-Hydroxylase (C4H)
| Plant Source | Substrate | Km (µM) |
| Petroselinum crispum (Parsley) | trans-Cinnamic Acid | 1.4 |
| Helianthus tuberosus (Jerusalem artichoke) | trans-Cinnamic Acid | 4 |
| Glycine max (Soybean) | trans-Cinnamic Acid | 10 |
Table 3: Kinetic Properties of 4-Coumarate:CoA Ligase (4CL)
| Plant Source | Substrate | Km (µM) |
| Arabidopsis thaliana (At4CL1) | p-Coumaric Acid | 18 |
| Arabidopsis thaliana (At4CL2) | p-Coumaric Acid | 21 |
| Populus tremuloides (Aspen) | p-Coumaric Acid | 60 |
Experimental Protocols
Detailed methodologies are essential for the functional characterization of the enzymes involved in this compound biosynthesis.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.
Methodology:
-
Enzyme Extraction: Plant tissue is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.
-
Reaction Mixture: The assay mixture typically contains 100 mM Tris-HCl buffer (pH 8.8), the enzyme extract, and L-phenylalanine as the substrate.
-
Incubation: The reaction is initiated by the addition of L-phenylalanine and incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm over time. The activity is calculated using the molar extinction coefficient of trans-cinnamic acid.
Cinnamate-4-Hydroxylase (C4H) Enzyme Assay
This assay typically involves the use of radiolabeled substrate to quantify the formation of p-coumaric acid.
Methodology:
-
Microsome Isolation: C4H is a membrane-bound enzyme. Therefore, a microsomal fraction is prepared from the plant tissue by differential centrifugation.
-
Reaction Mixture: The reaction mixture contains the microsomal preparation, a buffer (e.g., 50 mM potassium phosphate, pH 7.5), NADPH as a cofactor, and radiolabeled [14C]-trans-cinnamic acid.
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) with shaking.
-
Extraction and Analysis: The reaction is stopped, and the product, [14C]-p-coumaric acid, is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection to quantify the product.
4-Coumarate:CoA Ligase (4CL) Enzyme Assay
The activity of 4CL can be determined spectrophotometrically by monitoring the formation of the thioester bond.
Methodology:
-
Enzyme Extraction: A crude protein extract is prepared similarly to the PAL assay.
-
Reaction Mixture: The assay mixture includes a buffer (e.g., 200 mM Tris-HCl, pH 7.5), ATP, MgCl2, Coenzyme A, the enzyme extract, and p-coumaric acid.
-
Measurement: The formation of p-coumaroyl-CoA is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 333 nm).
O-Methyltransferase (OMT) Assay with p-Coumaric Acid
A general protocol for assaying OMT activity with p-coumaric acid as a substrate is outlined below. This can be adapted for the characterization of a putative 4-coumarate O-methyltransferase.
Methodology:
-
Enzyme Source: The enzyme can be a crude extract from a plant known to produce this compound or a recombinantly expressed protein.
-
Reaction Mixture: The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 7.5), p-coumaric acid, and a methyl donor, typically radiolabeled S-adenosyl-L-methionine ([14C]-SAM).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).
-
Extraction and Analysis: The reaction is terminated, and the product, [14C]-4-methoxycinnamic acid, is extracted. The amount of product is quantified using TLC or HPLC with radioactivity detection.
Regulation of the Pathway
The biosynthesis of this compound is subject to complex regulatory networks that control the flux through the phenylpropanoid pathway. The expression of the biosynthetic genes is transcriptionally regulated by various families of transcription factors, including MYB, bHLH, and WRKY.[1][2][3][4] These transcription factors respond to developmental cues and environmental stimuli, thereby modulating the production of phenylpropanoids.
The branch point leading to this compound is likely controlled by the substrate specificity and expression level of the putative 4-coumarate O-methyltransferase. The competition for the common precursor, p-coumaric acid, between this OMT and 4CL (which directs the flux towards flavonoids and lignin) is a critical regulatory node. Understanding the transcriptional control of the specific 4-OMT gene will be key to elucidating how plants regulate the production of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants proceeds via the well-established general phenylpropanoid pathway to p-coumaric acid, followed by a methylation step. While the enzymes of the upstream pathway are well-characterized, the specific O-methyltransferase responsible for the final step remains to be definitively identified and characterized in many plant species. Future research should focus on the discovery and functional analysis of this putative 4-coumarate O-methyltransferase, including the determination of its kinetic properties and substrate specificity. Elucidating the transcriptional regulation of this specific branch of the phenylpropanoid pathway will also be crucial for a complete understanding of its role in plant metabolism and for enabling targeted metabolic engineering strategies to enhance the production of this compound and its valuable derivatives.
References
- 1. Transcriptional regulation of secondary metabolite biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of 4-Methoxycinnamic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid (4-MCA), also known as p-methoxycinnamic acid, is a naturally occurring phenylpropanoid found in various plants, including cinnamon, coffee, and rice bran[1][2]. As a derivative of cinnamic acid, it has garnered significant attention in the scientific community for its diverse pharmacological activities. These properties include potent tyrosinase inhibition, anti-inflammatory effects, anticancer activity, and neuroprotective capabilities[1][3][4]. This technical guide provides an in-depth exploration of the core molecular mechanisms through which 4-MCA exerts its biological effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Primary Mechanism: Inhibition of Tyrosinase Activity
The most well-characterized mechanism of 4-MCA is its role as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis[5]. Tyrosinase catalyzes the initial rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[6][7]. By inhibiting this enzyme, 4-MCA effectively reduces melanin production, making it a compound of great interest for applications in dermatology and cosmetics for treating hyperpigmentation[6][8].
Studies have shown that 4-MCA strongly inhibits the diphenolase activity of mushroom tyrosinase in a reversible manner[5]. Kinetic analysis reveals that 4-MCA functions as a noncompetitive inhibitor with respect to the oxidation of L-DOPA[5]. Further investigation indicates that it also inhibits the catalytic activity of tyrosinase for the monohydric phenol L-tyrosine, suggesting it occupies the position of monohydric phenols in the enzyme's catalytic center[5].
Quantitative Data: Tyrosinase Inhibition
The inhibitory potency of 4-MCA against mushroom tyrosinase has been quantified through various enzymatic assays. The data are summarized below.
| Parameter | Substrate | Value | Inhibition Type | Reference |
| IC₅₀ | L-DOPA | 0.42 mM | - | [5] |
| Kᵢ | L-DOPA | 0.458 mM | Noncompetitive | [5] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory effect of 4-MCA on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a sodium phosphate buffer solution and adjust the pH to 6.8[9].
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to achieve a concentration of 1000 units/mL. Prepare this solution fresh before use[10].
-
L-DOPA Solution (10 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.
-
4-MCA Stock Solution: Prepare a stock solution of 4-MCA in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions to test a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 120 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution.
-
Add 20 µL of the 4-MCA solution at various concentrations (or solvent for the control).
-
Pre-incubate the mixture at 25°C for 10 minutes[10].
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) using a microplate reader[6][11].
-
Record absorbance readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each 4-MCA concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the 4-MCA concentration and fitting the data to a dose-response curve.
-
To determine the inhibition type (e.g., noncompetitive), perform kinetic studies by varying the substrate (L-DOPA) concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots[12][13].
-
Secondary Mechanism: Anti-Inflammatory Activity
4-MCA has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the immune response[3]. Research shows that 4-MCA can downregulate the production of several pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in both in vivo mouse models and in vitro RAW264.7 macrophage cell lines[3].
The anti-inflammatory mechanism is associated with the Mincle (Macrophage-inducible C-type lectin) signaling pathway[3]. Mincle is a pattern recognition receptor that, upon activation by ligands such as fungal components, triggers a signaling cascade leading to the production of inflammatory cytokines. By interfering with this pathway, 4-MCA mitigates the host's inflammatory immune response.
Qualitative Data: Downregulation of Inflammatory Mediators
| Inflammatory Mediator | Effect | Cell/Animal Model | Reference |
| IL-1β | Downregulated | RAW264.7 cells, C57BL/6 mice | [3] |
| TNF-α | Downregulated | RAW264.7 cells, C57BL/6 mice | [3] |
| IL-6 | Downregulated | RAW264.7 cells, C57BL/6 mice | [3] |
| iNOS | Downregulated | RAW264.7 cells, C57BL/6 mice | [3] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol outlines the use of the Griess assay to quantify the production of nitric oxide (an indirect measure of iNOS activity) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 4-MCA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
-
-
Griess Reagent Assay:
-
Griess Reagent: Prepare by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to the supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
-
Determine the inhibitory effect of 4-MCA on NO production by comparing the results from treated cells to the LPS-only stimulated cells.
-
Tertiary Mechanism: Anticancer Activity
Derivatives of cinnamic acid are recognized for their potential as anticancer agents, exhibiting antiproliferative and proapoptotic effects[14][15]. 4-MCA has been shown to induce apoptosis in human colon adenocarcinoma cells[1]. This proapoptotic activity is mediated through the intrinsic mitochondrial pathway, characterized by an increase in the activity of caspase-9 and the executioner caspase-3, which leads to the release of cytochrome C into the cytosol[1].
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. Inhibitory effects of cinnamic acid on melanin biosynthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Agents Derived from Natural Cinnamic Acids: Ingenta Connect [ingentaconnect.com]
4-Methoxycinnamic Acid: A Comprehensive Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic compound found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. As a derivative of cinnamic acid, it presents a promising scaffold for therapeutic agent development. This technical guide provides an in-depth overview of the pharmacological profile and toxicology of 4-MCA, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
Pharmacological Profile
4-MCA exhibits a range of biological effects, including antifungal, anti-inflammatory, and neuroprotective properties. The following sections detail the quantitative data and experimental protocols associated with these activities.
Antifungal Activity
4-MCA has demonstrated notable antifungal effects, particularly against Aspergillus fumigatus, a common cause of fungal keratitis.
Table 1: Antifungal Activity of this compound
| Parameter | Organism | Concentration/Dose | Effect | Reference |
| In vitro antifungal activity | Aspergillus fumigatus | Not specified | Inhibition of fungal cell wall synthesis and disruption of cell membrane permeability | [1] |
The antifungal activity of 4-MCA against Aspergillus fumigatus was evaluated as described by Wang et al. (2023).[1] The protocol involves the following steps:
-
Fungal Culture: Aspergillus fumigatus is cultured on Sabouraud dextrose agar.
-
Drug Preparation: 4-MCA is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Susceptibility Testing: A standardized inoculum of A. fumigatus is exposed to the various concentrations of 4-MCA in a liquid broth medium.
-
Endpoint Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth, is determined after a specified incubation period. Further assays can be conducted to assess the effect on cell wall and membrane integrity, such as staining with specific dyes (e.g., calcofluor white for chitin in the cell wall and propidium iodide for membrane permeability) and subsequent microscopic or fluorometric analysis.
Anti-inflammatory Activity
4-MCA has been shown to exert anti-inflammatory effects by modulating key signaling pathways.
Table 2: Anti-inflammatory Activity of this compound
| Model | Key Markers | Dose | Effect | Reference |
| Fungal Keratitis in C57BL/6 mice | IL-1β, TNF-α, IL-6, iNOS | Not specified | Downregulation of inflammatory factors | [1] |
| RAW264.7 macrophages | IL-1β, TNF-α, IL-6, iNOS | Not specified | Downregulation of inflammatory factors | [1] |
The anti-inflammatory effects of 4-MCA in a mouse model of fungal keratitis were investigated as outlined by Wang et al. (2023).[1]
-
Animal Model: C57BL/6 mice are anesthetized, and their corneas are scarified and inoculated with a suspension of Aspergillus fumigatus conidia.
-
Drug Administration: A solution of 4-MCA is topically administered to the infected corneas at specified time intervals.
-
Assessment of Inflammation: At designated time points post-infection, the corneas are harvested. The expression levels of inflammatory cytokines (IL-1β, TNF-α, IL-6) and inducible nitric oxide synthase (iNOS) are quantified using methods such as quantitative real-time PCR (qRT-PCR) for mRNA levels and enzyme-linked immunosorbent assay (ELISA) for protein levels.
The anti-inflammatory mechanism of 4-MCA in the context of fungal keratitis is associated with the Macrophage-inducible C-type lectin (Mincle) signaling pathway.[1] Mincle is a pattern recognition receptor that recognizes fungal components and triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines. 4-MCA appears to modulate this pathway, resulting in the downregulation of these inflammatory mediators.
Figure 1: Mincle Signaling Pathway in Fungal Keratitis.
Neuroprotective and Anxiolytic Activity
4-MCA has shown potential in ameliorating post-traumatic stress disorder (PTSD)-like behaviors in animal models.
Table 3: Neuroprotective and Anxiolytic Activity of this compound
| Model | Behavior/Marker | Dose (p.o.) | Effect | Reference |
| Single Prolonged Stress (SPS)-induced PTSD mouse model | Anxiety-like behaviors, depression-like behaviors, cognitive function, fear extinction deficits | 3 and 10 mg/kg | Significant mitigation of behaviors and rectification of deficits | [2] |
| SPS-induced PTSD mouse model | Corticotropin-releasing hormone (CRH), p-PKA, p-CREB in the amygdala | 3 and 10 mg/kg | Normalization of elevated levels | [2] |
The anxiolytic effects of 4-MCA were evaluated in a mouse model of PTSD as described by Jeon et al. (2024).[2]
-
SPS Procedure: Mice are subjected to a series of stressors: 2 hours of restraint, 20 minutes of forced swimming, exposure to ether until loss of consciousness, and a 7-day period of social isolation.
-
Drug Administration: 4-MCA is administered orally (p.o.) at doses of 3 and 10 mg/kg.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess PTSD-like symptoms, including the elevated plus-maze for anxiety, the forced swim test for depression-like behavior, and the contextual fear conditioning test for fear memory and extinction.
-
Molecular Analysis: Following behavioral testing, the amygdala is dissected, and the levels of corticotropin-releasing hormone (CRH) and the phosphorylation status of protein kinase A (PKA) and cAMP response element-binding protein (CREB) are determined by Western blotting.
The therapeutic effects of 4-MCA in the PTSD model are attributed to its regulation of the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala.[2] This pathway is a key mediator of the stress response. 4-MCA appears to act as an antagonist of the CRF type 1 receptor (CRFR1), thereby normalizing the downstream signaling cascade that is often dysregulated in stress-related disorders.
Figure 2: CRH-CRFR1-PKA-CREB Signaling Pathway in PTSD.
Pharmacokinetics and Metabolism
Limited information is currently available on the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 4-MCA.
-
Absorption: Studies using Caco-2 cell monolayers, an in vitro model for intestinal absorption, suggest that 4-MCA has a relative permeation value of 73.2 ± 7.6%.[3]
-
Metabolism: In humans and rabbits, 4-MCA is reported to be oxidized to p-methoxybenzoic acid, which is then conjugated with glycine and glucuronic acid before excretion in the urine.[3]
-
Excretion: The primary route of excretion for the metabolites of 4-MCA appears to be urinary.[3]
Toxicology
The toxicological profile of this compound is not yet fully characterized. Available data from safety data sheets (SDS) and acute toxicity studies are summarized below.
Table 4: Toxicological Data for this compound
| Test | Species | Route | Result | Reference |
| Acute Toxicity (LD50) | Mouse | Intraperitoneal | >1300 mg/kg | |
| Skin Irritation | - | - | Causes skin irritation | [4] |
| Eye Irritation | - | - | Causes serious eye irritation | [4] |
| Respiratory Irritation | - | - | May cause respiratory irritation | [4] |
The following diagram illustrates the general workflow for standard in vitro genotoxicity assays that would be necessary to fully characterize the toxicological profile of 4-MCA.
Figure 3: General Workflow for In Vitro Genotoxicity Assays.
Conclusion
This compound demonstrates a compelling pharmacological profile with promising antifungal, anti-inflammatory, and neuroprotective activities. The elucidation of its involvement in the Mincle and CRH-CRFR1-PKA-CREB signaling pathways provides a solid foundation for understanding its mechanisms of action. However, significant data gaps remain, particularly in the areas of pharmacokinetics and comprehensive toxicology. Further in-depth studies are warranted to fully characterize the ADME properties and to conduct a thorough safety assessment, including genotoxicity and reproductive toxicity studies, before 4-MCA can be advanced as a viable therapeutic candidate.
References
- 1. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
The Discovery and Scientific Journey of p-Methoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxycinnamic acid (p-MCA), a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of p-MCA, with a focus on its mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.
Discovery and History
The journey of p-methoxycinnamic acid is intrinsically linked to the broader history of cinnamic acid and its derivatives. While a precise date for the first isolation or synthesis of p-MCA is not definitively documented in readily available historical records, its discovery can be contextualized within the advancements of organic chemistry in the 19th century.
The parent compound, cinnamic acid, was first isolated from cinnamon oil.[1][2] A pivotal moment in the synthesis of cinnamic acids was the development of the Perkin reaction in 1868 by English chemist William Henry Perkin.[3][4][5] This reaction provided a general method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3][5]
The principles of the Perkin reaction were readily applicable to substituted benzaldehydes. Therefore, it is highly probable that the first synthesis of p-methoxycinnamic acid was achieved in the late 19th or early 20th century by applying the Perkin reaction to p-anisaldehyde (p-methoxybenzaldehyde). The work of chemists like Rudolf Fittig further elucidated the mechanism of the Perkin reaction, solidifying its utility in synthesizing a wide array of cinnamic acid derivatives.[6]
Early investigations into plant constituents also likely led to the isolation of p-MCA from natural sources, although specific early accounts are scarce. The systematic study of phenylpropanoids, a class of plant secondary metabolites derived from phenylalanine and tyrosine, has since established p-MCA as a common constituent in a variety of plant species.[2]
Natural Occurrence
p-Methoxycinnamic acid is widely distributed in the plant kingdom. It is a testament to its role in plant biochemistry, likely as a precursor or intermediate in the biosynthesis of more complex phenylpropanoids. Key natural sources of p-MCA are summarized in Table 1.
| Table 1: Natural Sources of p-Methoxycinnamic Acid | |
| Plant Source | Family |
| Coffee (Coffea arabica) | Rubiaceae |
| Peanuts (Arachis hypogaea) | Fabaceae |
| Buckwheat (Fagopyrum esculentum) | Polygonaceae |
| Bicolor sorghum (Sorghum vulgare) | Poaceae |
| Brown rice (Oryza sativa L.) | Poaceae |
| Rice bran | Poaceae |
| Pineapple leaves (Ananas comosus) | Bromeliaceae |
| Banana roots (Musa acuminata) | Musaceae |
| Yuzu seeds (Citrus junos) | Rutaceae |
| Chamomile (Matricaria chamomilla) | Asteraceae |
| Anigozanthos preissii | Haemodoraceae |
| Dianthus superbus L. | Caryophyllaceae |
| Prostanthera rotundifolia | Lamiaceae |
| Hibiscus cannabinus | Malvaceae |
| Chinese agarwood (Aquilaria sinensis) | Thymelaeaceae |
| Wachendorfia thyrsiflora | Haemodoraceae |
| Maples (Acer spp.) | Sapindaceae |
| Turmeric (Curcuma longa) | Zingiberaceae |
| Aromatic ginger (Kaempferia galanga L.) | Zingiberaceae |
Synthesis of p-Methoxycinnamic Acid
The chemical synthesis of p-methoxycinnamic acid is well-established, with the Perkin reaction and Knoevenagel condensation being the most prominent methods.
Perkin Reaction
The Perkin reaction offers a direct route to p-MCA by reacting p-anisaldehyde with acetic anhydride in the presence of a weak base, such as anhydrous sodium acetate.[7]
-
Reactants:
-
p-Anisaldehyde (p-methoxybenzaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate (catalyst)
-
-
Procedure: a. A mixture of p-anisaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol) is placed in a round-bottom flask.[7] b. The mixture is heated under reflux, often with sonication to enhance the reaction rate, at a temperature of approximately 50°C for 60 minutes.[7] c. After the reaction, the mixture is cooled and stored overnight in a refrigerator to promote crystallization.[7] d. The solidified mass is then treated with water and the pH is adjusted to 8 with a saturated sodium bicarbonate solution to form the sodium salt of p-methoxycinnamic acid.[7] e. The unreacted p-anisaldehyde is removed by extraction with diethyl ether.[7] f. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of p-methoxycinnamic acid.[7] g. The resulting white precipitate is collected by filtration, washed with cold water, and dried.[7]
Knoevenagel Condensation
The Knoevenagel condensation provides an alternative and often higher-yielding route to p-MCA. This method involves the reaction of p-anisaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and piperidine.
-
Reactants:
-
p-Anisaldehyde (p-methoxybenzaldehyde)
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst)
-
-
Procedure: a. To a solution of p-anisaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL), a catalytic amount of piperidine (0.6 mL) is added. b. The reaction mixture is heated at reflux for approximately 4 hours. c. After cooling to room temperature, the mixture is poured into a cold solution of 10 M hydrochloric acid (80 mL). d. The resulting white precipitate of p-methoxycinnamic acid is collected by filtration and washed thoroughly with water.
Physicochemical Properties
A summary of the key physicochemical properties of p-methoxycinnamic acid is provided in Table 2.
| Table 2: Physicochemical Properties of p-Methoxycinnamic Acid | |
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 172-175 °C[7] |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and chloroform[7] |
| pKa | ~4.4 |
| UV λmax | ~310 nm |
Biological Activities and Mechanisms of Action
p-Methoxycinnamic acid exhibits a wide spectrum of biological activities, making it a subject of intense research in drug discovery. The key therapeutic areas and the underlying signaling pathways are detailed below.
Anticancer Activity
p-MCA has demonstrated significant anticancer and chemopreventive effects, particularly in the context of colon cancer.
Studies have shown that p-MCA induces apoptosis in human colon adenocarcinoma cells. This process is mediated through the intrinsic apoptotic pathway, as illustrated in the following diagram.
Caption: p-MCA induced apoptosis in colon cancer cells.
Furthermore, p-MCA has been shown to modulate inflammatory pathways implicated in cancer progression, such as the NF-κB signaling pathway. It can inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
-
Cell Culture: Human colon cancer cell lines (e.g., HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of p-MCA for 24-48 hours.
-
MTT Assay: a. After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. b. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). d. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Antidiabetic Activity
p-MCA has shown promising antidiabetic effects by stimulating insulin secretion from pancreatic β-cells.
The mechanism of p-MCA-induced insulin secretion involves the modulation of intracellular calcium and cyclic AMP levels.
Caption: p-MCA stimulates insulin secretion.
This dual action of increasing intracellular calcium and cAMP levels leads to a potentiation of glucose-stimulated insulin secretion.
Neuroprotective Activity
p-MCA has demonstrated neuroprotective effects against glutamate-induced neurotoxicity, suggesting its potential in mitigating neuronal damage in neurodegenerative conditions.
The neuroprotective mechanism of p-MCA is believed to involve the partial antagonism of glutamatergic receptors, leading to a reduction in excitotoxic downstream events.
Caption: p-MCA's neuroprotective mechanism.
Experimental Workflows
The following diagram illustrates a general workflow for the isolation, synthesis, and biological evaluation of p-methoxycinnamic acid.
Caption: General experimental workflow for p-MCA research.
Conclusion
p-Methoxycinnamic acid, a compound with a rich history rooted in the development of organic synthesis, continues to be a molecule of significant interest for its wide array of biological activities. Its presence in various dietary sources and its demonstrated efficacy in preclinical models for cancer, diabetes, and neurodegenerative diseases underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of p-MCA, from its historical context to its modern-day applications, to aid researchers and drug development professionals in their ongoing exploration of this promising natural product. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic potential into clinical applications.
References
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. trans-Cinnamic acid - American Chemical Society [acs.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Write a short note on the Perkin reaction. - askIITians [askiitians.com]
- 6. 1911 Encyclopædia Britannica/Cinnamic Acid - Wikisource, the free online library [en.wikisource.org]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
A Technical Guide to 4-Methoxycinnamic Acid Derivatives: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid (4-MCA), a naturally occurring phenylpropanoid found in various plants, and its synthetic derivatives have garnered significant attention in the field of medicinal chemistry.[1][2] The inherent bioactivity of the 4-methoxycinnamoyl scaffold, coupled with its amenability to chemical modification, has made it a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of 4-MCA derivatives, their diverse biological activities with a focus on anticancer and anti-inflammatory properties, and the underlying molecular mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to facilitate further research and drug development efforts in this area.
I. Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established organic reactions. The choice of synthetic route often depends on the desired derivative (e.g., acid, ester, or amide) and the availability of starting materials.
Synthesis of this compound
The most common methods for synthesizing the core this compound structure are the Knoevenagel condensation and the Perkin reaction.
a) Knoevenagel Condensation
The Knoevenagel condensation offers a high-yield and relatively mild approach for the synthesis of this compound.[3][4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation for this compound [3]
-
Materials:
-
4-Methoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
-
Procedure:
-
In a round-bottomed flask, dissolve 4-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL).
-
Add a catalytic amount of piperidine (0.6 mL).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of 10 M HCl (80 mL) at 0 °C.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 100 mL).
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
-
Characterization:
-
The structure of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the methoxy group protons.[3]
-
b) Perkin Reaction
The Perkin reaction is another classical method for synthesizing cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][6]
Experimental Protocol: Perkin Reaction for this compound [6]
-
Materials:
-
4-Methoxybenzaldehyde
-
Acetic anhydride
-
Sodium acetate
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Combine 4-methoxybenzaldehyde, acetic anhydride, and sodium acetate in a reaction vessel.
-
Heat the mixture under reflux or in a sonicator at 50°C for 60 minutes.[6]
-
After the reaction is complete, pour the mixture into water.
-
The product, this compound, will precipitate.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize from a suitable solvent like ethanol to purify the product.
-
Synthesis of this compound Derivatives
The carboxylic acid group of 4-MCA serves as a versatile handle for the synthesis of a wide array of derivatives, primarily esters and amides.
a) Esterification
Ester derivatives of this compound can be synthesized through various esterification methods, including Fischer-Speier esterification and Steglich esterification.
Experimental Protocol: Steglich Esterification for this compound Esters [5]
-
Materials:
-
This compound
-
Desired alcohol or phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve this compound (1 equiv.) in dichloromethane.
-
Add the desired alcohol or phenol (1.1 equiv.), DCC (1.1 equiv.), and a catalytic amount of DMAP (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
b) Amidation
Amide derivatives are typically synthesized by activating the carboxylic acid of 4-MCA, followed by reaction with an appropriate amine. Common coupling agents include DCC, EDC, and BOP reagent.
Experimental Protocol: Amide Synthesis using a Coupling Agent [7]
-
Materials:
-
This compound
-
Desired amine
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1 equiv.) in DMF.
-
Add the desired amine (1.1 equiv.) and triethylamine (1.2 equiv.).
-
Add BOP reagent (1.1 equiv.) portion-wise to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
II. Biological Activities of this compound Derivatives
Derivatives of this compound exhibit a broad spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound esters and amides against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [5] |
| 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | PC3 (Prostate) | > 25 | [5] |
| 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | SNB-19 (Astrocytoma) | > 25 | [5] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung) | Not specified, but identified as lead compound | [8] |
| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 | [4] |
| Coumarin-cinnamic acid hybrid (Compound 4) | MCF-7 (Breast) | 3.26 | [4] |
| Coumarin-cinnamic acid hybrid (Compound 4) | A549 (Lung) | 9.34 | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Assay | Activity | Reference |
| Ethyl p-methoxycinnamate (EPMC) | Anti-denaturation of heat bovine serum albumin | Significant inhibition | [1] |
| Thiomorpholine derivative of 3,4-dimethoxycinnamic acid | Carrageenan-induced rat paw edema | 72% reduction at 150 µmol/kg | [9][10] |
| Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid | Carrageenan-induced rat paw edema | 17% reduction at 150 µmol/kg | [9][10] |
| p-Methoxycinnamic acid | DMH-induced rat colon carcinogenesis | Decreased expression of iNOS and COX-2 | [11] |
III. Signaling Pathways and Mechanistic Insights
The biological effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Several this compound derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects. The inhibition can occur at various levels, including preventing the phosphorylation and degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.[11][12]
Figure 1: General overview of the NF-κB signaling pathway and potential points of inhibition by 4-MCA derivatives.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Some this compound derivatives have been shown to modulate this pathway, leading to the inhibition of cancer cell growth. The inhibitory effects can involve the downregulation of key components of the pathway, such as PI3K and Akt, and the inhibition of their phosphorylation.[12][13]
Figure 2: The PI3K/Akt signaling pathway and potential inhibitory actions of 4-MCA derivatives.
IV. Experimental and Synthetic Workflow
The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation.
Figure 3: A generalized workflow for the discovery and development of 4-MCA derivatives.
V. Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with significant potential for the development of new anticancer and anti-inflammatory drugs. The synthetic accessibility of these molecules, coupled with their diverse biological activities and well-defined mechanisms of action, makes them attractive candidates for further investigation. This technical guide provides a comprehensive resource for researchers in the field, offering detailed experimental protocols, comparative biological data, and a clear visualization of the key signaling pathways involved. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical evaluation of the most promising lead compounds. The continued exploration of the structure-activity relationships and molecular targets of this compound derivatives will undoubtedly pave the way for the development of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. bepls.com [bepls.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. atlasofscience.org [atlasofscience.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 4-Methoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic acid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of 4-MCA, focusing on its anti-inflammatory, antifungal, neuroprotective, and anticancer properties. The document summarizes key quantitative data, details experimental methodologies for seminal studies, and visualizes the intricate signaling pathways modulated by this promising compound.
Introduction
This compound, also known as p-methoxycinnamic acid (p-MCA), is a derivative of cinnamic acid found in various plant sources. Its multifaceted biological effects position it as a compelling candidate for further investigation in drug discovery and development. This guide aims to consolidate the current scientific knowledge on 4-MCA to facilitate future research endeavors.
Therapeutic Applications and Mechanisms of Action
Anti-inflammatory and Antifungal Activity
4-MCA has demonstrated potent anti-inflammatory and antifungal properties, particularly in the context of fungal keratitis. It exerts its effects by inhibiting fungal cell wall synthesis, disrupting fungal cell membrane permeability, and modulating the host's immune response[1]. The anti-inflammatory mechanism is linked to the downregulation of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, and inducible nitric oxide synthase (iNOS)[1]. This activity is mediated, at least in part, through the Mincle signaling pathway[1].
Neuroprotective Effects
4-MCA exhibits significant neuroprotective potential. In a mouse model of post-traumatic stress disorder (PTSD), 4-MCA was shown to alleviate anxiety-like behaviors, depression-like symptoms, and cognitive deficits[2][3]. The underlying mechanism involves the antagonism of the corticotropin-releasing hormone type 1 receptor (CRFR1) and subsequent normalization of the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala[2][3]. Furthermore, in models of schizophrenia-like behaviors, 4-MCA has been found to regulate the phosphorylation of key proteins in the PI3K/Akt/GSK-3β signaling pathway in the prefrontal cortex[4][5].
Anticancer Properties
The anticancer potential of 4-MCA has been investigated in the context of colon carcinogenesis. In a 1,2-dimethylhydrazine (DMH)-induced rat model, 4-MCA supplementation led to a significant reversal of pathological alterations[6]. The mechanism of action involves the modulation of key inflammatory and cancer-related signaling pathways. Specifically, 4-MCA was found to decrease the nuclear translocation of the NF-κB p65 subunit and reduce the expression of inflammatory markers (iNOS, COX-2), pro-inflammatory cytokines (TNF-α, IL-6), and proteins involved in cell proliferation (cyclin D1), apoptosis (Bcl-2, Bax, caspases 3 and 9), metastasis (MMP-2), and angiogenesis (VEGF)[6].
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Table 1: In Vivo Efficacy of this compound | |
| Therapeutic Area | Animal Model |
| Post-Traumatic Stress Disorder | Single Prolonged Stress (SPS)-induced PTSD mouse model |
| Colon Carcinogenesis | 1,2-dimethylhydrazine (DMH)-induced rat model |
Signaling Pathways
The therapeutic effects of this compound are underpinned by its ability to modulate specific intracellular signaling pathways.
Mincle Signaling Pathway in Fungal Keratitis
In response to fungal infection in the cornea, 4-MCA is proposed to inhibit the activation of the Mincle (Macrophage-inducible C-type lectin) receptor on immune cells. This, in turn, suppresses the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: Mincle signaling pathway in fungal keratitis.
CRH-CRFR1-PKA-CREB Signaling Pathway in PTSD
In the context of PTSD, 4-MCA acts as an antagonist of the CRFR1 receptor. This action normalizes the downstream signaling cascade involving PKA and CREB in the amygdala, thereby mitigating stress-related behaviors.
Caption: CRH-CRFR1-PKA-CREB pathway in PTSD.
NF-κB Signaling Pathway in Colon Cancer
4-MCA has been shown to inhibit the canonical NF-κB signaling pathway in the context of colon cancer. By preventing the nuclear translocation of the p65 subunit, it downregulates the expression of genes involved in inflammation, cell proliferation, and survival.
Caption: NF-κB signaling pathway in colon cancer.
Experimental Protocols
Animal Models
-
Animals: Male albino Wistar rats are commonly used.
-
Induction of Carcinogenesis: Rats receive subcutaneous injections of DMH (20 mg/kg body weight) once a week for 15 weeks[6][7].
-
Treatment: 4-MCA (40 mg/kg body weight) is administered orally (p.o.) daily throughout the experimental period[6].
-
Assessment: At the end of the study period (e.g., 30 weeks), colons are excised and examined for the number of aberrant crypt foci (ACFs). Tissues are also collected for histopathological analysis and molecular studies (e.g., Western blotting, immunohistochemistry) to assess the expression of relevant proteins in the NF-κB pathway[6].
-
Animals: Male C57BL/6 mice are frequently used.
-
SPS Procedure: The SPS protocol consists of a sequence of stressors: 2 hours of restraint, followed by a 20-minute forced swim, and finally, exposure to ether until loss of consciousness[8][9][10]. A 7-day quiescent period follows the stress exposure to allow for the development of PTSD-like phenotypes[8].
-
Treatment: 4-MCA (3 and 10 mg/kg) is administered orally (p.o.) during the testing phase[2][3].
-
Behavioral Testing: A battery of behavioral tests is conducted to assess anxiety-like behavior (e.g., elevated plus-maze), depression-like behavior (e.g., forced swim test), and cognitive function (e.g., fear conditioning test)[2][3].
-
Molecular Analysis: Brain regions, particularly the amygdala, are collected for molecular analysis (e.g., Western blotting) to measure the levels of CRH and the phosphorylation status of PKA and CREB[2][3].
In Vitro Assays
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of 4-MCA for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay[11].
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits[11].
-
-
Molecular Analysis: Cell lysates are collected for Western blotting to determine the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs)[11].
-
Cell Culture: Primary cortical neurons are isolated from fetal rats and cultured for 10-14 days[12].
-
Induction of Neurotoxicity: Cultures are exposed to glutamate (e.g., 10-1000 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 15-60 minutes) in a magnesium-free buffer[13].
-
Treatment: Cells are pre-incubated with 4-MCA before the addition of glutamate.
-
Assessment of Cell Viability: Cell viability is quantified using methods such as the trypan blue exclusion assay[12] or a Cell Counting Kit-8 (CCK-8) assay[13]. The neuroprotective effect of 4-MCA is determined by its ability to increase cell survival in the presence of glutamate.
Conclusion
This compound has emerged as a promising natural compound with a wide range of therapeutic applications. Its ability to modulate key signaling pathways involved in inflammation, fungal infections, neurodegenerative disorders, and cancer highlights its potential for the development of novel therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of 4-MCA. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as conducting well-designed clinical trials to validate its efficacy and safety in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mincle in the innate immune response of mice fungal keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jidc.org [jidc.org]
- 5. researchgate.net [researchgate.net]
- 6. Roles of PI3K/AKT/GSK3 Pathway Involved in Psychiatric Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Single-Prolonged Stress: A Review of Two Decades of Progress in a Rodent Model of Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Prolonged Stress as a Prospective Model for Posttraumatic Stress Disorder in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Single Prolonged Stress as a Prospective Model for Posttraumatic Stress Disorder in Females [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. [Experimental techniques for developing new drugs acting on dementia (11)--Experimental methods on glutamate neurotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Synthesis of 4-Methoxycinnamic Acid from p-Anisaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-methoxycinnamic acid from p-anisaldehyde. This compound and its derivatives are of significant interest in the pharmaceutical and cosmetic industries, notably as UV filtering agents and as precursors for various therapeutic compounds.[1][2] The following sections detail established synthetic methods, including the Knoevenagel condensation and Perkin reaction, offering a comparative overview to aid in methodological selection.
Reaction Overview
The synthesis of this compound from p-anisaldehyde is typically achieved through a condensation reaction that forms a new carbon-carbon double bond. The most common and effective methods are the Knoevenagel condensation and the Perkin reaction.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (p-anisaldehyde) with a compound containing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a weak base like pyridine with piperidine or β-alanine.[3][4][5] A green chemistry approach utilizes microwave irradiation without a solvent, with ammonium acetate as a catalyst.[6][7][8]
-
Perkin Reaction: This method employs the condensation of an aromatic aldehyde (p-anisaldehyde) with an acid anhydride (acetic anhydride) in the presence of the alkali salt of the acid (sodium acetate).[1][9][10]
Quantitative Data Summary
The choice of synthetic route can significantly impact reaction time, yield, and conditions. The following table summarizes quantitative data from various reported protocols.
| Method | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) | Reference(s) |
| Knoevenagel (Reflux) | Malonic acid, Pyridine, Piperidine | Pyridine | 4 hours | Reflux | 98% | — | [3] |
| Knoevenagel (Reflux) | Malonic acid, Pyridine, β-alanine | Pyridine | 90 minutes | Reflux | — | — | [2][3] |
| Knoevenagel (Microwave) | Malonic acid, Ammonium acetate | None | — | — | 11-24% | 181-184 | [8] |
| Perkin (Sonication) | Acetic anhydride, Sodium acetate | None | 60 minutes | 50°C | 2.09% | 172-175 | [1][11] |
Note: Yields can vary based on the scale of the reaction, purity of reagents, and specific experimental conditions. The reported melting point for this compound is typically in the range of 170-175°C.[1]
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Pyridine and Piperidine (High Yield)
This protocol is a high-yield method for synthesizing (E)-3-(4-methoxyphenyl)acrylic acid.[3]
Materials:
-
p-Anisaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
10 M Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a stirred solution of p-anisaldehyde (1.36 g, 10 mmol) in pyridine (6 mL), add malonic acid (1.24 g, 12 mmol) and piperidine (0.6 mL).
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling to room temperature, pour the mixture into a solution of 10 M HCl (80 mL) at 0°C.
-
A white solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water (200 mL) to afford the title compound as a white powder.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: "Green" Knoevenagel Condensation using Microwave Irradiation
This solvent-free protocol offers an environmentally friendly alternative.[6][7][8]
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Malonic acid
-
Ammonium acetate
-
Microwave reactor or a domestic microwave oven with appropriate safety precautions (e.g., placing the open reaction vessel in a bed of alumina powder).[8]
-
Beaker
-
95% Ethanol for recrystallization
-
Ice-water bath
-
Vacuum filtration apparatus
Procedure:
-
In a beaker, mix p-anisaldehyde, malonic acid, and a catalytic amount of ammonium acetate.
-
Place the open beaker in a microwave reactor. If using a domestic microwave, place it in a larger container with alumina powder to moderate the temperature.[8]
-
Irradiate the mixture with microwaves. The optimal time and power will vary depending on the microwave used and should be determined empirically.
-
After the reaction is complete (monitor by TLC if possible), allow the mixture to cool to room temperature.
-
Add 95% ethanol to the crude product and heat to dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice-water bath to complete precipitation.
-
Isolate the resulting solid by vacuum filtration and wash with a small amount of cold 95% ethanol.
-
The product can be further purified by recrystallization from 95% or absolute ethanol.[8]
Protocol 3: Perkin Reaction using Sonication
This protocol utilizes ultrasound to promote the reaction between p-anisaldehyde and acetic anhydride.[1][11]
Materials:
-
p-Anisaldehyde (p-methoxybenzaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Sonicator bath
-
Erlenmeyer flask
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Concentrated HCl
-
Separatory funnel
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In an Erlenmeyer flask, combine p-anisaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in a sonicator bath and irradiate at 50°C for 60 minutes.[1][11]
-
After sonication, allow the mixture to cool.
-
Adjust the pH to ~8 by adding saturated NaHCO₃ solution. This converts the product to its water-soluble sodium salt.
-
Extract the mixture with diethyl ether in a separatory funnel to remove any unreacted p-anisaldehyde. Discard the organic layer.[11]
-
Cool the aqueous phase in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. This will precipitate the this compound.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic methods.
-
¹H NMR (DMSO-d6, 90 MHz): δ 3.81 (s, 3H, methoxy group), 6.40 (d, J = 16 Hz, 1H, vinylic H), 6.98 (d, J = 8.7 Hz, 2H, CH arom.), 7.58 (d, J = 16 Hz, 1H, vinylic H), 7.65 (d, J = 8.7 Hz, 2H, CH arom.).[8] The large coupling constant (J = 16 Hz) for the vinylic protons confirms the trans stereochemistry of the double bond.[7][12]
-
IR (ATR): ca. 2550 cm⁻¹ (broad, O-H), 1672 cm⁻¹ (C=O), 821 cm⁻¹ (oop-arom.).[8]
Visualizations
Synthetic Pathways
The following diagram illustrates the two primary synthetic routes discussed.
Caption: Synthetic routes to this compound.
General Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound.
References
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. This compound | 943-89-5 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A “ Green ” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory | Semantic Scholar [semanticscholar.org]
- 7. A “Green” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory [chemeducator.org]
- 8. studylib.net [studylib.net]
- 9. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. chegg.com [chegg.com]
Application Notes and Protocols for the Quantification of 4-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-methoxycinnamic acid (4-MCA) using various analytical techniques. The information is intended to guide researchers, scientists, and professionals in the drug development field in selecting and implementing appropriate methods for the accurate quantification of this compound in diverse sample matrices.
Introduction
This compound is a naturally occurring phenolic compound found in various plants and is of significant interest due to its potential therapeutic and cosmetic applications, including its role as a UV-filtering agent. Accurate and precise quantification of 4-MCA is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines validated and established methods for the determination of 4-MCA, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Presentation: Quantitative Method Comparison
The following tables summarize the key quantitative performance parameters of the analytical methods described, allowing for an easy comparison of their capabilities.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Value | Reference |
| Linearity Range | 1.00–20.00 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 10.42 ng/mL | [1] |
| Limit of Quantification (LOQ) | 31.26 ng/mL | [1] |
| Precision (%RSD) | 1.03%–5.80% (Repeatability) 3.14%–6.84% (Intermediate) | [1] |
| Accuracy (% Recovery) | 99.08%–102.75% | [1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value | Reference |
| Linearity Range | Not specified; typically wide range | General Knowledge |
| Correlation Coefficient (r²) | ≥ 0.999 | [2] |
| Limit of Detection (LOD) | Method dependent; generally low ng/mL to pg/mL | General Knowledge |
| Limit of Quantification (LOQ) | Method dependent; generally low ng/mL to pg/mL | General Knowledge |
| Precision (%RSD) | < 2% (Repeatability) < 3% (Intermediate) | [2] |
| Accuracy (% Recovery) | Typically 98-102% | [2] |
Table 3: UV-Vis Spectrophotometry
| Parameter | Value | Reference |
| Linearity Range | 1.11–13.33 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.998 | [3] |
| Limit of Detection (LOD) | 0.0157–0.0222 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.0415–0.0546 µg/mL | [3] |
| Precision (%RSD) | < 2% | [3] |
| Accuracy (% Recovery) | 99.4%–103.0% | [3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the quantification of cinnamic acid derivatives and can be adapted for this compound.[1][4]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The water may be acidified with 0.1% phosphoric acid or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10-20 µL.
b. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
c. Sample Preparation:
-
Plant Material:
-
Dry and pulverize the plant material.
-
Extract a known weight of the powdered material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) using techniques like maceration, sonication, or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Cosmetic Formulations:
-
Disperse a known weight of the cosmetic product in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Use sonication to ensure complete extraction of 4-MCA.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
d. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound by GC-MS, which typically requires derivatization to increase its volatility.
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 10-20°C/min, and hold for 5 minutes. This program should be optimized for the specific instrument and column.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
b. Derivatization (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound.
c. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and subject them to the same derivatization procedure as the samples.
-
Prepare samples as described in the HPLC section and derivatize an aliquot of the extract.
d. Analysis and Quantification:
-
Inject the derivatized standards and samples into the GC-MS.
-
Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized 4-MCA against the concentration.
-
Quantify the derivatized 4-MCA in the samples using the calibration curve.
UV-Vis Spectrophotometry Protocol
This is a simpler, more accessible method suitable for the quantification of this compound in relatively clean sample matrices.
a. Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam or single-beam spectrophotometer.
b. Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is approximately 286 nm.[4]
c. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of working standards by diluting the stock solution to concentrations that give absorbances within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
d. Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent, as described in the HPLC section.
-
Ensure the final sample solution is clear and free of particulate matter. Dilute the sample extract if necessary to bring the absorbance into the linear range.
e. Analysis and Quantification:
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: UV-Vis spectrophotometry workflow for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 4-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-methoxycinnamic acid (4-MCA). 4-MCA is a compound of interest in the pharmaceutical and cosmetic industries for its potential biological activities, including its role as a UV-filtering agent.[1] The protocol herein describes the chromatographic conditions, sample preparation, and method validation parameters necessary for the reliable determination of 4-MCA in various samples. This method is applicable for quality control, pharmacokinetic studies, and other research purposes.
Introduction
This compound is a derivative of cinnamic acid found in various natural sources.[2] Accurate and precise analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices. Reversed-phase HPLC with UV detection is a widely used, robust, and sensitive technique for this purpose.[3][4] This document outlines a validated HPLC protocol for the analysis of 4-MCA.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[3]
-
Solvents: HPLC grade methanol, acetonitrile, and water are necessary.[4][5]
-
Reagents: Formic acid, acetic acid, or phosphoric acid may be used as a mobile phase modifier.[1][4]
-
Standards: A certified reference standard of this compound is required.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Methanol:Water (70:30, v/v) with 0.1% Formic Acid[1][3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 286 nm[4] |
| Run Time | Approximately 10-15 minutes |
Note: The mobile phase composition and pH can be adjusted to optimize the separation and peak shape. The addition of an acid like formic acid helps to suppress the ionization of the carboxylic acid group of 4-MCA, leading to better peak shape and retention.[1]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 1.0 - 100 µg/mL).[3][4]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For pure substances or formulations: Dissolve a known amount of the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[1]
-
For biological matrices (e.g., plasma): Protein precipitation is a common method. Add a precipitating agent like methanol or acetonitrile to the plasma sample, vortex, and centrifuge to pellet the proteins.[4][6] The supernatant can then be filtered and injected into the HPLC system.[6]
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The following table summarizes typical validation parameters for the HPLC analysis of this compound.
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | > 0.999[3] |
| Linearity Range | 1.00 – 20.00 µg/mL[3] |
| Limit of Detection (LOD) | 4.16 ng/mL[3] |
| Limit of Quantitation (LOQ) | 12.48 ng/mL[3] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Retention Time | Approximately 4.5 minutes[3] |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound HPLC analysis.
The logical relationship for optimizing the HPLC method can be visualized as follows:
Caption: Key parameters for HPLC method optimization.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The provided protocol and validation data can be used as a starting point for researchers and scientists in various fields. Proper method validation should always be performed to ensure the suitability of the method for its intended purpose.
References
Application Notes and Protocols for 4-Methoxycinnamic Acid in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid (4-MCA), also known as p-methoxycinnamic acid (p-MCA), is a naturally occurring phenylpropanoid found in various plants, including rice bran, coffee, and certain medicinal herbs.[1][2][3] It is a derivative of cinnamic acid and has garnered significant interest in the scientific community for its diverse pharmacological activities.[2][4][5] Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antifungal agent.[1][3][5][6] These application notes provide a comprehensive guide to the in vitro and in vivo experimental design for investigating the therapeutic potential of 4-MCA.
In Vitro Experimental Design
A variety of in vitro assays can be employed to characterize the bioactivity of 4-MCA across different therapeutic areas.
Anti-inflammatory Activity
4-MCA and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[5][7][8]
-
Cyclooxygenase (COX) Enzyme Inhibition Assay: To determine the inhibitory effect of 4-MCA on COX-1 and COX-2 enzymes.
-
Cytokine Production Assay: To quantify the reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[5]
-
NF-κB Activation Assay: To assess the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[3]
Anticancer Activity
4-MCA has demonstrated potential in inhibiting the proliferation of cancer cells and inducing apoptosis.[1][3][5][9]
-
Cell Viability and Proliferation Assays (e.g., MTT, XTT): To evaluate the cytotoxic effects of 4-MCA on various cancer cell lines (e.g., colon, breast).[9]
-
Colony Formation Assay: To assess the long-term effect of 4-MCA on the ability of single cancer cells to grow into colonies.[1]
-
Apoptosis Assays: To investigate the mechanism of cell death through methods like Annexin V/PI staining, and measuring the activity of caspases 3 and 9.[1][3]
-
Western Blot Analysis: To determine the effect of 4-MCA on the expression of apoptosis-related proteins like Bax and Bcl-2.[3]
Antidiabetic Activity
Studies suggest that 4-MCA can modulate glucose metabolism and insulin secretion, making it a candidate for diabetes research.[1][10][11]
-
Insulin Secretion Assay: To measure the effect of 4-MCA on insulin release from pancreatic β-cell lines (e.g., INS-1) under different glucose concentrations.[11][12]
-
Glucose Uptake Assay: To assess the ability of 4-MCA to enhance glucose uptake in insulin-sensitive cell lines like 3T3-L1 adipocytes or L6 myotubes.
-
Intracellular Calcium ([Ca2+]i) Measurement: To investigate the mechanism of insulin secretion by measuring changes in intracellular calcium levels in pancreatic β-cells.[12]
Neuroprotective and Anxiolytic Activity
4-MCA has shown promise in protecting neuronal cells and alleviating anxiety-like behaviors in preclinical models.[13][14]
-
Neuronal Cell Viability Assay: To evaluate the protective effect of 4-MCA against neurotoxicity induced by agents like glutamate in cultured neuronal cells.[14]
-
Neurotransmitter Release/Uptake Assays: To investigate the influence of 4-MCA on the release and uptake of neurotransmitters relevant to anxiety and depression.
Antifungal Activity
4-MCA exhibits antifungal properties, particularly against fungal pathogens like Aspergillus fumigatus.[5]
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of 4-MCA that inhibits the visible growth of a specific fungus.
-
Fungal Cell Wall Integrity Assay: To assess the ability of 4-MCA to disrupt the fungal cell wall, for example, by using calcofluor white staining.[5]
-
Cell Membrane Permeability Assay: To evaluate damage to the fungal cell membrane by measuring the leakage of intracellular components.[5]
In Vivo Experimental Design
Animal models are crucial for validating the in vitro findings and assessing the physiological effects of 4-MCA.
Anti-inflammatory and Analgesic Models
-
Carrageenan-Induced Paw Edema: A standard model to evaluate the acute anti-inflammatory activity of a compound by measuring the reduction in paw swelling in rats or mice.[15]
-
Cotton Pellet-Induced Granuloma: A model for chronic inflammation where the anti-inflammatory effect is determined by the reduction in the dry weight of granulomatous tissue formed around subcutaneously implanted cotton pellets in rats.[15]
-
Tail-Flick Assay: A common method to assess the central analgesic properties of a compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.[15]
Cancer Models
-
Chemically-Induced Carcinogenesis: The 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis model in rats is used to evaluate the chemopreventive effects of 4-MCA by assessing the reduction in aberrant crypt foci (ACF) and tumor incidence.[3]
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice to study the effect of 4-MCA on tumor growth and metastasis.
Diabetes and Metabolism Models
-
Streptozotocin (STZ)-Induced Diabetes: STZ is used to induce diabetes in rodents, creating a model to study the antihyperglycemic effects of 4-MCA on blood glucose, plasma insulin, and hepatic glucose-regulating enzymes.[10][11]
-
Oral Glucose Tolerance Test (OGTT): To assess the effect of 4-MCA on glucose metabolism after an oral glucose challenge in both normal and diabetic animals.[10]
-
High-Fat Diet-Induced Hyperlipidemia: This model in rats is used to investigate the hypolipidemic effects of 4-MCA by measuring serum levels of total cholesterol, triglycerides, and LDL cholesterol.[15]
Neurological and Behavioral Models
-
Single Prolonged Stress (SPS) Model: This model induces PTSD-like behaviors in mice. It can be used to evaluate the efficacy of 4-MCA in mitigating anxiety, depression, and cognitive deficits.[13]
-
Elevated Plus Maze and Open Field Test: Standard behavioral tests to assess anxiety-like behaviors in rodents.
Fungal Infection Models
-
Fungal Keratitis Model: An infection of the cornea is induced in mice using Aspergillus fumigatus to study the therapeutic efficacy of topically applied 4-MCA in reducing inflammation and fungal load.[5]
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Anti-inflammatory Activity of 4-MCA
| Assay | Cell Line | Parameter Measured | 4-MCA IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| COX-1 Inhibition | Ovine COX-1 | Prostaglandin E₂ | Data | Indomethacin: Data |
| COX-2 Inhibition | Human recombinant COX-2 | Prostaglandin E₂ | Data | Celecoxib: Data |
| TNF-α Production | RAW 264.7 | TNF-α levels (pg/mL) | Data | Dexamethasone: Data |
| IL-6 Production | RAW 264.7 | IL-6 levels (pg/mL) | Data | Dexamethasone: Data |
Table 2: In Vitro Anticancer Activity of 4-MCA against Colon Cancer Cells (SW480)
| Assay | Duration (h) | Parameter Measured | 4-MCA IC₅₀ (µM) | 5-FU IC₅₀ (µM) |
| MTT Assay | 24 | Cell Viability (%) | Data | Data |
| MTT Assay | 48 | Cell Viability (%) | Data | Data |
| Caspase-3 Activity | 24 | Fold Increase vs. Control | Data | Data |
| Caspase-9 Activity | 24 | Fold Increase vs. Control | Data | Data |
Table 3: In Vivo Antihyperglycemic Effect of 4-MCA in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) - Day 0 | Fasting Blood Glucose (mg/dL) - Day 28 | Plasma Insulin (pg/mL) - Day 28 |
| Normal Control | Vehicle | Data | Data | Data |
| Diabetic Control | Vehicle | Data | Data | Data |
| 4-MCA | 40 | Data | Data | Data |
| Glibenclamide | 5 | Data | Data | Data |
Experimental Protocols
Protocol: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., SW480) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 4-MCA in culture medium. Replace the old medium with fresh medium containing various concentrations of 4-MCA or vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: In Vivo DMH-Induced Colon Carcinogenesis in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Group Allocation: Randomly divide rats into groups: Control, DMH alone, and DMH + 4-MCA.[3]
-
Induction of Carcinogenesis: Administer DMH (20 mg/kg body weight, subcutaneously) once a week for 15 weeks to the DMH and DMH + 4-MCA groups.[3]
-
4-MCA Administration: Administer 4-MCA (e.g., 40 mg/kg body weight, orally) daily to the DMH + 4-MCA group for the entire experimental period (e.g., 30 weeks).[3]
-
Monitoring: Monitor animal weight and health status weekly.
-
Sacrifice and Sample Collection: At the end of the experiment, sacrifice the animals and collect colon tissues.
-
Analysis: Count the number of aberrant crypt foci (ACF) in the colon. Process tissues for histopathological examination and molecular analysis (e.g., Western blot for NF-κB, COX-2, Bcl-2, Bax).[3]
Visualizations: Signaling Pathways and Workflows
Caption: 4-MCA alleviates PTSD-like behaviors by regulating the CRH-CRFR1-PKA-CREB signaling pathway.[13]
Caption: 4-MCA exerts anti-inflammatory effects by modulating the Mincle signaling pathway.[5]
Caption: Experimental workflow for evaluating the antihyperglycemic effect of 4-MCA in diabetic rats.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 830-09-1: this compound | CymitQuimica [cymitquimica.com]
- 5. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - ProQuest [proquest.com]
- 9. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of antihyperglycemic effect of p-methoxycinnamic acid in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 13. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, 830-09-1 [thegoodscentscompany.com]
- 15. benchchem.com [benchchem.com]
Formulation of 4-Methoxycinnamic Acid for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and application of 4-methoxycinnamic acid (4-MCA), a naturally occurring phenolic acid, in various biological assays. This document outlines methods for preparing 4-MCA solutions and provides step-by-step instructions for assessing its biological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory effects.
Product Information
-
Chemical Name: this compound (p-Methoxycinnamic acid)
-
CAS Number: 830-09-1[1]
-
Molecular Formula: C₁₀H₁₀O₃[1]
-
Molecular Weight: 178.18 g/mol [2]
-
Appearance: White crystalline powder[3]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2][3]
Preparation of Stock Solutions
The solubility of 4-MCA is a critical factor in its formulation for biological assays. Due to its limited aqueous solubility, organic solvents are necessary for preparing concentrated stock solutions.
In Vitro Grade Stock Solution
For cell-based assays and other in vitro experiments, DMSO is the recommended solvent for preparing a high-concentration stock solution of 4-MCA.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of 4-MCA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[4][5]
-
Vortex the solution thoroughly until the 4-MCA is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[4][5]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Table 1: Preparation of 4-MCA Stock Solutions in DMSO [2][4]
| Desired Stock Concentration | Mass of 4-MCA for 1 mL | Mass of 4-MCA for 5 mL | Mass of 4-MCA for 10 mL |
| 10 mM | 1.78 mg | 8.91 mg | 17.82 mg |
| 50 mM | 8.91 mg | 44.55 mg | 89.10 mg |
| 100 mM | 17.82 mg | 89.10 mg | 178.18 mg |
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vivo Grade Formulation
For animal studies, a multi-component vehicle is often required to ensure the solubility and bioavailability of 4-MCA. The following protocol describes a common formulation.
Materials:
-
4-MCA stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
Prepare a stock solution of 4-MCA in DMSO as described in section 2.1.
-
In a sterile tube, add the required volume of the 4-MCA DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add saline to the desired final volume and mix well.
-
A typical final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] This formulation can achieve a 4-MCA concentration of at least 2.5 mg/mL.[4]
-
It is recommended to prepare this working solution fresh on the day of use.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of 4-MCA.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of 4-MCA on cancer cell lines.
Workflow for Cell Viability Assay:
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., HT-144 human melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-MCA stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed 1 x 10⁴ cells per well in a 96-well plate with 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the 4-MCA stock solution in culture medium to achieve the desired final concentrations (e.g., 0.4 mM and 3.2 mM).[6]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 4-MCA. Include a vehicle control (medium with the same concentration of DMSO as the highest 4-MCA concentration) and a negative control (medium only).
-
Incubate the plate for 24 to 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours until a purple formazan precipitate is visible.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Table 2: Reported IC₅₀ Value for 4-MCA
| Cell Line | Assay | IC₅₀ Value | Reference |
| HT-144 (Human Melanoma) | MTT Assay | 2.4 mM | [6] |
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of 4-MCA to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
4-MCA stock solution in DMSO
-
Griess reagent
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of 4-MCA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay evaluates the free radical scavenging activity of 4-MCA.
Materials:
-
4-MCA
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
-
Plate reader
Protocol:
-
Prepare different concentrations of 4-MCA in methanol.
-
Add 100 µL of each 4-MCA solution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Enzyme Inhibition Assay (Tyrosinase Inhibition)
This protocol assesses the inhibitory effect of 4-MCA on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
4-MCA
-
Phosphate buffer (pH 6.8)
-
96-well plate
-
Plate reader
Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of 4-MCA, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase.
-
Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of L-DOPA.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm for 5-10 minutes.
-
The inhibitory activity is calculated as a percentage of the control (without inhibitor).
Table 3: Reported IC₅₀ Values for Tyrosinase Inhibition by Cinnamic Acid Derivatives [8]
| Compound | Inhibition Type | IC₅₀ (mM) |
| Cinnamic acid | Noncompetitive | 2.10 |
| 4-Hydroxycinnamic acid | Competitive | 0.42 |
| This compound | Noncompetitive | 0.50 |
Signaling Pathway Modulation
4-MCA has been shown to modulate several key signaling pathways involved in inflammation, cancer, and neurological disorders.
Anti-Inflammatory Signaling
4-MCA exerts its anti-inflammatory effects by targeting multiple pathways. It has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators. Additionally, it can activate the Nrf2/HO-1 pathway, an important antioxidant response element. A derivative of 4-MCA, 4-methoxycinnamyl p-coumarate, has been shown to block NF-κB, MAPK, and Akt/GSK-3β pathways.[3] Another study has associated the anti-inflammatory mechanism of 4-MCA with the Mincle signal pathway.[1]
Caption: Anti-inflammatory signaling pathways modulated by 4-MCA.
Anticancer Signaling
In cancer cells, a derivative of 4-MCA has been demonstrated to inhibit proliferation by downregulating cyclin B and causing cell cycle arrest at the G2/M phase.[9] This effect is mediated through the modulation of the MAPK/ERK signaling pathway.[9] Furthermore, 4-MCA can induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
References
- 1. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of 4-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antimicrobial properties of 4-methoxycinnamic acid (p-MCA), a naturally occurring phenolic acid.[1][2] This document outlines the necessary materials, step-by-step procedures for antimicrobial susceptibility testing, and data interpretation.
Introduction
This compound (p-MCA) is a phenylpropanoid derived from plants that has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] It has shown inhibitory effects against both bacteria and fungi, making it a compound of interest for therapeutic and nutraceutical applications.[2][4] The mechanisms of its antimicrobial action are reported to involve the inhibition of fungal cell wall synthesis and disruption of cell membrane permeability.[1][3] This protocol details two standard methods for quantifying the antimicrobial activity of p-MCA: the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay.
Data Presentation
Table 1: Antimicrobial Activity of this compound Against Escherichia coli
| Concentration of this compound | Average Zone of Inhibition (cm) |
| 5% | 0.695[4] |
| 10% | 0.727[4] |
| 15% | 0.855[4] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound (p-MCA)
-
Test microorganism (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Solvent for p-MCA (e.g., Dimethyl sulfoxide - DMSO, ensure final concentration does not inhibit microbial growth)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve p-MCA in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the solvent is sterile.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate sterile broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the p-MCA stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column will be the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of p-MCA at which there is no visible growth of the microorganism.[5]
-
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[6][7]
Materials:
-
This compound (p-MCA)
-
Sterile filter paper disks (6 mm diameter)
-
Test microorganism
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of p-MCA Disks:
-
Prepare solutions of p-MCA at desired concentrations (e.g., 5%, 10%, 15% w/v) in a suitable volatile solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of each p-MCA solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
Prepare a negative control disk with the solvent only.
-
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the p-MCA impregnated disks and the control disk onto the inoculated agar surface, ensuring they are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity at that concentration.
-
Mandatory Visualizations
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Caption: Proposed mechanism of this compound's action on fungi and host cells.
References
- 1. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. en.iacld.com [en.iacld.com]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for the Use of 4-Methoxycinnamic Acid as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid (p-methoxycinnamic acid) is a naturally occurring phenylpropanoid found in various plants, such as in the rhizomes of Kaempferia galanga (Kencur).[1] It is a derivative of cinnamic acid with a methoxy group at the 4-position of the phenyl ring.[2] Due to its well-defined chemical and physical properties, including a stable crystalline structure and a distinct UV absorbance profile, this compound is a suitable candidate for use as a reference standard in chromatographic analyses. Its esters are also known for their effective absorption of UV radiation, making them relevant in the cosmetics industry.[3]
This document provides detailed application notes and protocols for utilizing this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These guidelines are intended to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative and qualitative analyses.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for method development and validation.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₃ | [2][4] |
| Molecular Weight | 178.18 g/mol | [2][4] |
| Melting Point | 170-173.5 °C | [4] |
| Appearance | Solid, liquid crystal form | [2] |
| CAS Number | 943-89-5 | [4] |
| Purity (GC) | ≥98.0% | [4] |
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a primary technique for the analysis of moderately polar compounds like this compound. Reversed-phase chromatography is the most common mode of separation.
Protocol: Quantification of a Target Analyte using this compound as an External Standard
This protocol outlines the use of this compound as an external standard for the quantification of a target analyte with similar chromatographic behavior.
1. Materials and Reagents:
-
This compound reference standard (≥98.0% purity)
-
Target analyte
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% formic acid or TFA to ensure sharp peaks for acidic compounds.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the target analyte in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or determined by UV scan |
5. Analysis and Data Processing:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Record the peak areas of this compound for the standards and the target analyte for the samples.
-
Construct a calibration curve by plotting the peak area of the standard versus its concentration.
-
Determine the concentration of the target analyte in the samples by interpolating its peak area on the calibration curve.
Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods involving cinnamic acid derivatives, based on ICH guidelines.[5]
| Parameter | Typical Results | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [5] |
| Accuracy (% Recovery) | 91.94% - 102.75% | [5] |
| Precision (% RSD) | Repeatability: 1.03% - 5.80% Intermediate Precision: 3.14% - 6.84% | [5] |
| Limit of Detection (LOD) | 4.16 ng/mL (for a related compound) | [5] |
| Limit of Quantitation (LOQ) | 12.48 ng/mL (for a related compound) | [5] |
Gas Chromatography (GC) Applications
GC is a suitable technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility.
Protocol: Analysis of this compound using GC-MS with Derivatization
This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl (TMS) derivatization.
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Hexane
-
Reaction vials with screw caps
2. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[6]
3. Derivatization Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into a reaction vial.
-
Add a suitable solvent (e.g., 100 µL of anhydrous pyridine) to dissolve the sample.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 270°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-500 amu |
5. Data Analysis:
-
The derivatized this compound (TMS ester) will have a characteristic retention time and mass spectrum.
-
Identification can be confirmed by comparing the obtained mass spectrum with a reference library.[7]
-
Quantification can be performed using an internal standard added before derivatization.
Diagrams
Experimental Workflow for HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 943-89-5 [chemicalbook.com]
- 4. This compound ≥98.0% (GC) | 943-89-5 [sigmaaldrich.com]
- 5. japsonline.com [japsonline.com]
- 6. Human Metabolome Database: GC-MS Spectrum - this compound GC-MS (1 TMS) (HMDB0002040) [hmdb.ca]
- 7. This compound, TMS derivative [webbook.nist.gov]
Application Notes and Protocols for the Isolation of 4-Methoxycinnamic Acid from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid (4-MCA), a derivative of cinnamic acid, is a naturally occurring phenolic compound found in a variety of plant species. It has garnered significant interest within the pharmaceutical and cosmeceutical industries due to its diverse biological activities, including anti-inflammatory, analgesic, antidiabetic, and UV-filtering properties. The effective isolation and purification of 4-MCA from complex plant matrices are critical for its downstream applications in research and product development. This document provides detailed application notes and experimental protocols for the isolation of this compound from plant extracts, tailored for researchers, scientists, and professionals in drug development.
General Workflow for Isolation
The isolation of this compound from plant sources typically follows a multi-step process involving extraction, purification, and characterization. The general workflow is outlined below.
Enzymatic Synthesis of 4-Methoxycinnamic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamic acid and its ester derivatives are valuable compounds with significant applications in the pharmaceutical, cosmetic, and food industries. Notably, they are recognized for their potent UV-filtering properties, making them key ingredients in sunscreen and personal care products. Beyond their use in skincare, these esters are gaining attention in drug development for their potential therapeutic activities, including anti-inflammatory, neuroprotective, and anticancer effects.
The enzymatic synthesis of this compound esters offers a green and highly selective alternative to traditional chemical methods. Biocatalysis, primarily using lipases, allows for synthesis under mild reaction conditions, reducing the formation of unwanted byproducts and simplifying downstream processing. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound esters.
Applications in Drug Development
This compound and its esters have demonstrated a range of biological activities relevant to drug discovery and development:
-
UV Protection and Skin Cancer Prevention: Octyl 4-methoxycinnamate is a widely used UVB filter that protects the skin from sun damage, which can lead to photoaging and skin cancer.[1] Its mechanism involves absorbing high-energy UVB radiation and converting it into less harmful heat.[1][2]
-
Anti-inflammatory Properties: p-Methoxycinnamic acid has been shown to possess anti-inflammatory effects by downregulating inflammatory markers such as iNOS and COX-2, as well as cytokines like TNF-α and IL-6, through the inhibition of the NF-κB signaling pathway.[3]
-
Anticancer Potential: A methoxylated cinnamic acid ester, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, has demonstrated antiproliferative and antimigratory activity in non-small-cell lung cancer cells by modulating the MAPK/ERK signaling pathway.[4]
-
Neuroprotective Effects: this compound has been shown to alleviate post-traumatic stress disorder-like behaviors in animal models by regulating the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala.[5] It has also shown protective effects against glutamate-induced neurotoxicity.[6]
-
Antifungal Activity: this compound exhibits antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane.[7]
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound esters.
Table 1: Enzymatic Synthesis of Octyl 4-Methoxycinnamate
| Enzyme | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 | 2-Ethylhexanol | Isooctane | 80 | 24 | 90 | |
| Rhizopus oryzae lipase | 2-Ethylhexanol | Solvent-free | Not specified | 96 | 91.3 |
Table 2: Enzymatic Synthesis of 4-Methoxycinnamoyl Glycerol
| Enzyme | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Monoester Yield (%) | Reference |
| Immobilized Candida antarctica lipase B | Glycerol | Isooctane | 70 | 24 | 34 | |
| Immobilized Candida antarctica lipase B (with ultrasonic pretreatment) | Glycerol | Organic solvent system | 65 | 24 | 55 | |
| Immobilized Candida antarctica lipase B (with ultrasonic pretreatment) | Glycerol | Organic solvent system | 65 | 48 | >66 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Octyl 4-Methoxycinnamate
This protocol describes the synthesis of octyl 4-methoxycinnamate using immobilized lipase B from Candida antarctica (Novozym 435).
Materials:
-
This compound
-
2-Ethylhexanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Isooctane (or other suitable organic solvent)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Oil bath
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (e.g., 30 mg) and 2-ethylhexanol (e.g., 210 mg) in a suitable volume of isooctane (e.g., 1 mL).
-
Add Novozym 435 to the reaction mixture. The amount of enzyme can be varied to optimize the reaction rate.
-
-
Reaction Conditions:
-
Place the flask in an oil bath preheated to 80°C.
-
Stir the reaction mixture using a magnetic stirrer.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC.
-
The conversion can be calculated by comparing the peak area of the this compound at different time points to the initial peak area.
-
-
Product Isolation:
-
Once the desired conversion is achieved (e.g., >90% after 24 hours), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by silica gel column chromatography.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
-
Protocol 2: Enzymatic Synthesis of 4-Methoxycinnamoyl Glycerol with Ultrasonic Pretreatment
This protocol enhances the synthesis of 4-methoxycinnamoyl glycerol by incorporating an ultrasonic pretreatment step.
Materials:
-
This compound (4MCA)
-
Glycerol
-
Immobilized lipase B from Candida antarctica
-
Isooctane (or other suitable organic solvent)
-
Ultrasonic bath
-
Reaction vessel
-
Shaking incubator or magnetic stirrer with heating
-
Centrifuge
Procedure:
-
Ultrasonic Pretreatment:
-
In a reaction vessel, prepare a mixture of this compound and glycerol in the desired molar ratio (e.g., 1:5).
-
Add the immobilized lipase (e.g., 15 mg/mL) to the mixture.
-
Subject the mixture to ultrasonic irradiation in an ultrasonic bath (e.g., 35 kHz, 150 W) for a specified time (e.g., 1.5 hours) to enhance enzyme activity and substrate mixing.
-
-
Enzymatic Esterification:
-
After pretreatment, transfer the reaction vessel to a shaking incubator or a heated magnetic stirrer set to the optimal reaction temperature (e.g., 65°C).
-
Allow the reaction to proceed for the desired duration (e.g., 24-48 hours).
-
-
Reaction Termination and Product Recovery:
-
Stop the reaction by separating the immobilized enzyme from the reaction mixture, for example, by centrifugation or filtration.
-
The enzyme can be washed and stored for reuse.
-
-
Analysis:
-
Analyze the supernatant to determine the yield of 4-methoxycinnamoyl monoester, for example, by HPLC.
-
Visualizations
Experimental Workflow
Caption: General workflow for the enzymatic synthesis of this compound esters.
Signaling Pathways
References
- 1. What is Octinoxate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Octinoxate? [synapse.patsnap.com]
- 3. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-p-methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity of 4-methoxycinnamic acid synthesis
Technical Support Center: Synthesis of 4-Methoxycinnamic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for synthesizing this compound are the Knoevenagel condensation, Perkin reaction, Heck reaction, and Wittig reaction. The Knoevenagel condensation of p-anisaldehyde and malonic acid is often favored for its relatively mild conditions and good yields.[1] The Perkin reaction, which uses p-anisaldehyde and acetic anhydride, is a classic method for preparing cinnamic acids.[2][3] The Heck and Wittig reactions offer alternative routes, though they can be more complex or costly.[1]
Q2: Which synthesis method generally provides the highest yield?
A2: The Knoevenagel condensation is reported to provide very high yields, often up to 98%, under optimized conditions using catalysts like piperidine in pyridine.[4] Green synthesis approaches, such as microwave-assisted Knoevenagel condensation, also report good yields in shorter reaction times.[5][6] The Heck reaction is also known for high yields but may require more expensive catalysts and starting materials.[1]
Q3: How can I purify the crude this compound?
A3: The most common and effective method for purifying crude this compound is recrystallization.[5] Ethanol, particularly absolute ethanol, is a frequently used solvent for this purpose.[4][7][8] Methanol is also cited as a suitable recrystallization solvent.[7] For highly impure samples or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[9]
Q4: Are there any "green" or environmentally friendly methods for this synthesis?
A4: Yes, several green chemistry approaches have been developed. A notable method is the solvent-free Knoevenagel condensation of p-anisaldehyde and malonic acid using a catalyst like ammonium acetate under microwave irradiation.[5][6] This method significantly reduces the use of hazardous solvents and can decrease reaction times. Sonication, or the use of ultrasonic waves, has also been explored to accelerate the reaction and improve yields.[10]
Q5: What is the expected melting point of pure this compound?
A5: The melting point of pure, predominantly trans-4-methoxycinnamic acid is typically in the range of 170-175 °C.[11] A broad or depressed melting point is a common indicator of impurities in the sample.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic method.
Knoevenagel Condensation
Problem 1: Low yield of this compound.
-
Possible Causes & Solutions:
-
Suboptimal Catalyst: The choice and amount of base catalyst are crucial. Weak bases like piperidine or ammonium acetate are commonly used. If yields are low, consider optimizing the catalyst loading. Too much base can sometimes promote side reactions.
-
Inefficient Water Removal: The condensation reaction produces water. Removing this water, for instance, by azeotropic distillation with a solvent like toluene, can shift the equilibrium towards the product and improve yield.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (p-anisaldehyde) is still present, consider extending the reaction time or moderately increasing the temperature.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decarboxylation of the product or other side reactions.[10] It's important to find the optimal temperature for your specific conditions.
-
Reagent Purity: Ensure that p-anisaldehyde and malonic acid are of high purity. Impurities in the starting materials can inhibit the reaction or lead to side products.
-
Problem 2: Presence of significant impurities after synthesis.
-
Possible Causes & Solutions:
-
Self-Condensation of p-Anisaldehyde: Although less common for aldehydes without α-hydrogens, side reactions involving the aldehyde can occur under strongly basic conditions. Using a weaker base (e.g., ammonium acetate instead of a stronger amine) can mitigate this.
-
Michael Addition: The product, an α,β-unsaturated acid, can potentially react with another molecule of the malonic acid enolate in a Michael addition. This can be minimized by controlling the stoichiometry of the reactants and adding the malonic acid slowly to the reaction mixture.
-
Unreacted Starting Materials: If the reaction is incomplete, unreacted p-anisaldehyde and malonic acid will be present. These can typically be removed during the work-up and recrystallization. Washing the crude product with a solvent in which the product is sparingly soluble but the starting materials are soluble can be effective.
-
Perkin Reaction
Problem 1: Very low yield of this compound.
-
Possible Causes & Solutions:
-
High Reaction Temperature: The Perkin reaction often requires high temperatures (e.g., 180 °C), but this can also lead to side reactions like decarboxylation, reducing the yield of the desired carboxylic acid.[12] Careful temperature control is essential.
-
Moisture in Reagents: The use of anhydrous sodium acetate and acetic anhydride is critical. Moisture can hydrolyze the anhydride and inhibit the reaction.
-
Insufficient Reaction Time: This reaction can be slow. Ensure the reaction is heated for a sufficient duration as indicated in established protocols.[12]
-
Base Strength: The alkali salt of the acid (e.g., sodium acetate) acts as the base. Using a different base may alter the reaction outcome.
-
Problem 2: Formation of colored byproducts.
-
Possible Causes & Solutions:
-
Polymerization/Degradation: The high temperatures used in the Perkin reaction can cause polymerization or degradation of the starting materials or product, leading to colored impurities.
-
Purification: Multiple recrystallizations may be necessary to remove these colored byproducts. Using activated charcoal during recrystallization can also help to decolorize the solution.
-
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Key Reagents | Catalyst/Base | Typical Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Purity Notes |
| Knoevenagel Condensation | p-Anisaldehyde, Malonic acid | Piperidine/Pyridine | Pyridine | Reflux | 4 hours | Up to 98% | High purity after recrystallization.[4] |
| Green Knoevenagel | p-Anisaldehyde, Malonic acid | Ammonium Acetate | Solvent-free | Microwave | 3 minutes | Good | Purified by recrystallization.[5] |
| Perkin Reaction | p-Anisaldehyde, Acetic anhydride | Sodium Acetate | Acetic anhydride | ~180 | 8 hours | Variable, can be low | Often requires extensive purification.[12] |
| Perkin Reaction (Ultrasonic) | p-Anisaldehyde, Acetic anhydride | Sodium Acetate | None (sonication) | 50 | 60 minutes | ~2% | Low yield reported in one study. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Piperidine and Pyridine[4]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve p-anisaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL).
-
Catalyst Addition: Add piperidine (0.6 mL) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 80 mL of cold 10 M hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water (2 x 200 mL).
-
Purification: Dry the crude product and recrystallize from absolute ethanol to obtain pure trans-4-methoxycinnamic acid.
Protocol 2: Green Microwave-Assisted Knoevenagel Condensation[5]
-
Reactant Mixture: In a microwave-safe vessel, combine p-anisaldehyde, malonic acid, and a catalytic amount of ammonium acetate.
-
Microwave Irradiation: Place the vessel in a household or laboratory microwave oven and irradiate at a specified power for a short duration (e.g., 3 minutes). Note that overheating can lead to a darker, more impure product.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent and acidify with dilute HCl to precipitate the product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Knoevenagel synthesis of this compound (4-MCA).
Troubleshooting Low Yield
Caption: A logical troubleshooting guide for addressing low yield in this compound synthesis.
Knoevenagel Condensation Pathway
Caption: Simplified reaction pathway for the Knoevenagel condensation showing the desired product and a potential side reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. [PDF] A “ Green ” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory | Semantic Scholar [semanticscholar.org]
- 6. A “Green” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory [chemeducator.org]
- 7. This compound CAS#: 943-89-5 [m.chemicalbook.com]
- 8. This compound | 943-89-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-メトキシ桂皮酸, 主に trans体 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. moscow.sci-hub.se [moscow.sci-hub.se]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxycinnamic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and modification of 4-methoxycinnamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation involves the reaction of 4-methoxybenzaldehyde with malonic acid, often using a basic catalyst like pyridine and piperidine or ammonium acetate. The Perkin reaction utilizes the condensation of 4-methoxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.
Q2: How can I synthesize ester derivatives of this compound?
A2: Ester derivatives, such as ethyl or octyl 4-methoxycinnamate, are commonly synthesized through Fischer esterification. This involves reacting this compound with the corresponding alcohol (e.g., ethanol or octanol) in the presence of an acid catalyst, such as p-toluenesulfonic acid, typically under reflux conditions.
Q3: What conditions are suitable for preparing amide derivatives of this compound?
A3: Amide derivatives can be synthesized by first activating the carboxylic acid group of this compound, followed by reaction with an amine. A common method involves using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) and dichloromethane (CH2Cl2).
Q4: What are some key considerations when reducing this compound to 4-methoxycinnamyl alcohol?
A4: A primary challenge in this reduction is the potential for the reducing agent to also reduce the carbon-carbon double bond, leading to side products. Using a strong reducing agent like lithium aluminum hydride (LiAlH4) requires careful control of reaction conditions, such as temperature, to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation for this compound Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use freshly opened or purified pyridine and piperidine. Consider alternative catalysts like ammonium acetate or DABCO. | Basic catalysts are crucial for the condensation. Contamination or degradation of the catalyst can significantly reduce the reaction rate and yield. |
| Suboptimal Reactant Ratio | Optimize the molar ratio of 4-methoxybenzaldehyde to malonic acid. A common starting point is a 1:1.5 to 1:3 ratio. | An excess of malonic acid can help drive the reaction to completion. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reflux time or reaction temperature. | The reaction needs sufficient energy and time to proceed to completion. |
| Premature Precipitation | Ensure all reactants are fully dissolved in the solvent before heating. If precipitation occurs during the reaction, a different solvent system may be needed. | Poor solubility of reactants can hinder the reaction. |
Issue 2: Formation of Side Products in the Reduction of this compound with LiAlH4
| Potential Cause | Troubleshooting Step | Rationale |
| Reduction of the C=C Double Bond | Perform the reaction at a lower temperature (e.g., 0°C). Carefully control the stoichiometry of LiAlH4; use a slight excess but avoid a large excess. | Lowering the temperature can increase the selectivity of the reduction towards the carboxylic acid group over the conjugated double bond. |
| Incomplete Reaction | Increase the reaction time and monitor by TLC. Ensure the LiAlH4 is fresh and active. | Incomplete reduction will leave unreacted starting material, complicating purification. |
| Work-up Issues | During the work-up, add the quenching agent (e.g., water or a saturated solution of sodium sulfate) slowly at a low temperature to avoid uncontrolled reactions. | A vigorous quench can lead to side reactions and degradation of the desired product. |
Issue 3: Difficulties in Purifying this compound Derivatives
| Potential Cause | Troubleshooting Step | Rationale | | Presence of Unreacted Starting Materials | Optimize the reaction to ensure complete conversion of the limiting reagent. Use column chromatography with an appropriate solvent system to separate the product from starting materials. | Unreacted starting materials are common impurities that can co-crystallize with the product. | | Formation of Polar Byproducts | A water wash of the organic extract during work-up can help remove highly polar impurities. Column chromatography on silica gel is effective for separating polar byproducts. | Byproducts from side reactions can have different polarities, allowing for separation by chromatography. | | Oiling Out During Recrystallization | Ensure the correct solvent or solvent mixture is used for recrystallization. The product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. If the product oils out, try using a more dilute solution or a different solvent system. | "Oiling out" occurs when the product comes out of solution as a liquid instead of a solid, often due to a supersaturated solution or an inappropriate solvent. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Knoevenagel Condensation
| Catalyst | Reactant Ratio (Aldehyde:Malonic Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine/Piperidine | 1:3 | Pyridine | Reflux | 1.5 | 90 | |
| β-alanine | 1:2.5 | Pyridine | Reflux | 1.5 | High (not specified) | |
| Ammonium Acetate | 1:1 | None (Solvent-free) | Microwave | 0.17 | High (not specified) |
Table 2: Conditions for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate
| Temperature | Ratio (4-methoxybenzaldehyde:Acetophenone) | Yield (%) | Reference |
| Room Temperature | 1:1 | 42.1 | |
| 45°C | 1:1 | Lower than at RT | |
| Room Temperature | 1:2 | Lower than 1:1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
-
In a round-bottomed flask, dissolve 4-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL).
-
To this stirred solution, add piperidine (0.6 mL).
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add a solution of concentrated HCl (10 M in H2O, 80 mL) to the cooled mixture.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water (2 x 20 mL) and dry thoroughly.
-
Recrystallize the crude product from absolute ethanol to obtain pure this compound.
Protocol 2: Reduction of this compound to 4-Methoxycinnamyl Alcohol
-
In a dry, argon-purged flask, suspend lithium aluminum hydride (3.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Slowly add the solution of this compound to the LiAlH4 suspension at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cautiously quench the reaction by the dropwise addition of water, followed by a 15% NaOH solution, and then more water, all while maintaining the temperature at 0°C.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxycinnamyl alcohol.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Scaling Up 4-Methoxycinnamic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of 4-methoxycinnamic acid (4-MCA). The information is designed to address specific challenges encountered during the scaling up of production, from laboratory to industrial volumes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: The main production routes for this compound are chemical synthesis and microbial fermentation. Chemical synthesis, often through reactions like the Knoevenagel condensation, is a well-established method.[1][2][3] Microbial production using engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae is a promising alternative that utilizes renewable feedstocks.[4]
Q2: What are the major challenges when scaling up chemical synthesis of 4-MCA?
A2: Scaling up chemical synthesis of 4-MCA presents several challenges. These include ensuring efficient heat transfer and temperature control in large reactors, managing the safe handling and disposal of solvents and reagents, and optimizing reaction conditions to maintain high yields and purity at a larger scale. The purification process, often involving crystallization and filtration, also needs to be adapted for industrial volumes to ensure consistent product quality.
Q3: What are the key hurdles in scaling up microbial production of 4-MCA?
A3: Scaling up microbial production of 4-MCA involves a different set of challenges. Maintaining optimal and homogenous conditions (e.g., pH, dissolved oxygen, nutrient distribution) within a large-scale bioreactor is critical. Product toxicity to the microbial host can limit titer and productivity.[5] Downstream processing to separate 4-MCA from the fermentation broth can be complex and costly, often accounting for a significant portion of the total production cost.
Q4: How does product toxicity of 4-MCA affect microbial production hosts?
A4: this compound and its precursors can be toxic to microbial hosts like E. coli and S. cerevisiae, inhibiting growth and reducing productivity. This toxicity can disrupt cell membranes and interfere with essential metabolic pathways.[5] Strategies to mitigate toxicity include in situ product removal, development of more robust microbial strains, and optimization of fermentation conditions to keep the concentration of toxic compounds below inhibitory levels.
Q5: What are common downstream processing techniques for purifying 4-MCA at an industrial scale?
A5: At an industrial scale, downstream processing for 4-MCA typically involves several stages. Initially, the fermentation broth is clarified to remove microbial cells and other solids, often using techniques like centrifugation or filtration. The clarified liquid is then subjected to extraction or chromatography to isolate the 4-MCA. Final purification is often achieved through crystallization, which yields a high-purity product. The choice of specific methods depends on the desired purity and the overall process economics.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound production.
Microbial Production Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Titer and Yield | - Suboptimal fermentation conditions (pH, temperature, aeration).- Nutrient limitation.- Product or precursor toxicity.- Inefficient metabolic pathway. | - Optimize fermentation parameters using a design of experiments (DoE) approach.- Implement a fed-batch strategy to maintain optimal nutrient levels.- Employ in situ product removal techniques (e.g., extraction, adsorption).- Further engineer the microbial strain to enhance precursor supply and enzyme activity. |
| Inconsistent Batch-to-Batch Performance | - Variability in inoculum quality.- Inconsistent raw material quality.- Poor process control at scale. | - Standardize inoculum preparation and transfer procedures.- Implement rigorous quality control for all raw materials.- Improve process monitoring and control systems in the bioreactor. |
| Product Degradation | - Instability of 4-MCA under fermentation or downstream processing conditions. | - Analyze the stability of 4-MCA at different pH and temperature values to identify optimal processing conditions.- Minimize processing times and exposure to harsh conditions. |
| Foaming in the Bioreactor | - High protein content in the medium.- High agitation and aeration rates. | - Add antifoaming agents.- Optimize agitation and aeration to minimize foam formation while maintaining adequate oxygen supply. |
Chemical Synthesis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | - Suboptimal reaction temperature or time.- Impure reactants.- Inefficient catalyst. | - Optimize reaction parameters for the larger scale.- Ensure the purity of all starting materials.- Screen for a more efficient and robust catalyst. |
| Product Purity Issues | - Formation of side products.- Incomplete reaction.- Inefficient purification. | - Adjust reaction conditions to minimize side product formation.- Monitor the reaction to ensure completion.- Optimize the crystallization and filtration processes for better purification. |
| Poor Crystal Quality | - Rapid cooling during crystallization.- Presence of impurities. | - Control the cooling rate during crystallization.- Implement an additional purification step before crystallization to remove impurities. |
Quantitative Data
The following tables summarize key quantitative data related to this compound production.
Table 1: Microbial Production of Cinnamic Acid Derivatives
| Microorganism | Product | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Fermentation Strategy | Reference |
| Escherichia coli | trans-cinnamic acid | 6.9 | - | 0.138 | Fed-batch | [6] |
| Saccharomyces cerevisiae | Naringenin | 0.007 | - | - | Batch | [7] |
| Saccharomyces cerevisiae | Ferulic Acid | 0.3126 | - | - | Fed-batch Biphasic | [8] |
Table 2: Chemical Synthesis of this compound
| Reaction | Reactants | Catalyst | Solvent | Yield (%) | Reference |
| Knoevenagel Condensation | p-Anisaldehyde, Malonic acid | Piperidine | Pyridine | 98 | [1] |
| Knoevenagel Condensation | p-Anisaldehyde, Malonic acid | β-alanine | Pyridine | High | [1] |
Experimental Protocols
Protocol 1: Microbial Production of this compound in E. coli (Fed-Batch Fermentation)
This protocol is a general guideline for the fed-batch production of 4-MCA in a 5L bioreactor using an engineered E. coli strain.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 10 mL of LB medium with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 250 rpm for 12-16 hours.
-
Use this starter culture to inoculate 200 mL of fermentation medium in a 1L shake flask.
-
Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare 3L of fermentation medium in a 5L bioreactor. A typical medium contains glucose (20 g/L), yeast extract (10 g/L), (NH₄)₂SO₄ (2 g/L), KH₂PO₄ (3 g/L), and trace metals.
-
Sterilize the bioreactor and medium.
-
Inoculate the bioreactor with the 200 mL seed culture.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH).
-
Set the initial agitation to 300 rpm and the aeration to 1 vvm to maintain a dissolved oxygen (DO) level above 30%.
-
-
Fed-Batch Phase:
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed a concentrated glucose solution (500 g/L) at a rate that maintains a low glucose concentration in the bioreactor (e.g., using a DO-stat or a pre-determined exponential feeding profile).
-
Induce gene expression for the 4-MCA pathway at an appropriate time (e.g., when the OD600 reaches 20-30) by adding an inducer like IPTG.
-
Continue the fed-batch fermentation for 48-72 hours, monitoring cell growth, glucose consumption, and 4-MCA production.
-
-
Harvesting and Downstream Processing:
-
Harvest the fermentation broth.
-
Centrifuge the broth to separate the cells from the supernatant containing the 4-MCA.
-
Proceed with purification of the 4-MCA from the supernatant.
-
Protocol 2: Purification of this compound using Preparative HPLC
This protocol provides a general method for purifying 4-MCA from a crude mixture using preparative High-Performance Liquid Chromatography (HPLC).[9]
-
Sample Preparation:
-
Dissolve the crude 4-MCA sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
Dilute the sample with the initial mobile phase (e.g., water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might be 10-90% B over 30 minutes. This should be optimized based on an initial analytical HPLC run.
-
Flow Rate: 20 mL/min (adjust based on column specifications).
-
Detection: UV at 280 nm.
-
-
Purification Workflow:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the 4-MCA peak based on the UV chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or subjected to liquid-liquid extraction to isolate the purified 4-MCA.
-
Visualizations
Metabolic Pathway for Microbial Production of this compound
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. [PDF] A “ Green ” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory | Semantic Scholar [semanticscholar.org]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced pinocembrin production in Escherichia coli by regulating cinnamic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Tailored Culture Medium for Improved De Novo Biosynthesis of Ferulic Acid in Fed-Batch Biphasic Fermentation with Saccharomyces cerevisiae - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Issues of 4-Methoxycinnamic Acid in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving the desired concentration of 4-methoxycinnamic acid (4-MCA) in aqueous solutions is a frequent challenge due to its limited water solubility. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues through various effective methods.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in water. Its reported aqueous solubility is approximately 0.712 mg/mL at 25°C[1].
Q2: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of 4-MCA is primarily governed by its chemical structure, which includes a nonpolar phenyl ring and a weakly acidic carboxylic acid group. Key properties are:
-
pKa: The pKa of the carboxylic acid group is approximately 4.54[2]. This indicates that its solubility is highly dependent on the pH of the solution.
-
LogP: The octanol-water partition coefficient (LogP) is around 2.68, indicating its lipophilic (oil-loving) nature and preference for non-aqueous environments[1].
Q3: Why does my this compound precipitate when I add my stock solution to an aqueous buffer?
This is a common issue and can occur for several reasons:
-
pH of the Aqueous Medium: If the pH of your aqueous buffer is below the pKa of 4-MCA (around 4.54), the carboxylic acid group will be protonated, making the molecule less polar and significantly less soluble in water.
-
Solvent Shock: If your stock solution is prepared in a high concentration of an organic solvent, rapidly diluting it into an aqueous buffer can cause the compound to crash out of the solution before it can be properly solvated by the water molecules.
-
Exceeding Solubility Limit: The final concentration of 4-MCA in the aqueous solution may be above its solubility limit under the given conditions (pH, temperature, co-solvents).
Troubleshooting Guides
This section provides systematic approaches to address common solubility problems encountered during experiments with this compound.
Issue 1: this compound Powder Does Not Dissolve in Water.
-
Cause: The intrinsic solubility of 4-MCA in neutral water is very low.
-
Troubleshooting Steps:
-
pH Adjustment: Increase the pH of the aqueous solution to above the pKa of 4-MCA. By converting the carboxylic acid to its more soluble carboxylate salt, the aqueous solubility can be dramatically increased.
-
Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent and then dilute it into the aqueous medium.
-
Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes that enhance the aqueous solubility of 4-MCA.
-
Issue 2: Precipitation Occurs Upon Dilution of an Organic Stock Solution into an Aqueous Buffer.
-
Cause: This is often due to a combination of "solvent shock" and the pH of the final solution.
-
Troubleshooting Steps:
-
Slow Addition and Vigorous Stirring: Add the organic stock solution dropwise to the aqueous buffer while stirring vigorously. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Optimize the Co-solvent Concentration: Minimize the percentage of the organic solvent in the final aqueous solution. Determine the highest tolerable concentration of the organic solvent in your experimental system that still maintains the solubility of 4-MCA.
-
Adjust the pH of the Aqueous Buffer: Ensure the pH of the final solution is sufficiently above the pKa of 4-MCA to maintain its ionized, more soluble form.
-
Work at a Lower Final Concentration: If possible, reducing the target concentration of 4-MCA in the final aqueous solution is the simplest way to avoid precipitation.
-
Data Presentation: Quantitative Solubility Data
The following tables summarize the solubility of this compound under different conditions to aid in the selection of an appropriate solubilization strategy.
Table 1: Solubility of this compound in Water at Different pH Values
| pH | Approximate Solubility (mg/mL) | Fold Increase (approx.) vs. pH 2.0 |
| 2.0 | ~0.3 | 1 |
| 3.0 | ~0.4 | 1.3 |
| 4.0 | ~0.7 | 2.3 |
| 5.0 | ~2.5 | 8.3 |
| 6.0 | ~8.0 | 26.7 |
| 7.0 | >10.0 | >33.3 |
Data extrapolated from a study by Isadiartuti et al. (2022) conducted at 32 ± 0.5°C.[3]
Table 2: Recommended Starting Concentrations for Common Co-solvents
| Co-solvent | Stock Solution Concentration in Organic Solvent | Recommended Starting Final Concentration in Aqueous Medium |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ≤ 1% (v/v) |
| Ethanol | Soluble | ≤ 5% (v/v) |
| Methanol | Soluble | ≤ 5% (v/v) |
| Polyethylene Glycol 400 (PEG 400) | Can be used as a primary solvent or in combination | ≤ 10% (v/v) |
| Propylene Glycol | Can be used as a primary solvent or in combination | ≤ 10% (v/v) |
Note: The final concentration of the co-solvent should be optimized for your specific experimental system to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by increasing the pH.
-
Materials: this compound, deionized water, 1 M Sodium Hydroxide (NaOH) solution, pH meter.
-
Procedure: a. Weigh the desired amount of this compound and add it to a beaker containing the required volume of deionized water. b. While stirring, slowly add the 1 M NaOH solution dropwise. c. Monitor the pH of the solution using a calibrated pH meter. d. Continue adding NaOH until the this compound is fully dissolved and the desired pH (typically > 6.0) is reached. e. If necessary, adjust the final volume with deionized water.
Protocol 2: Solubilization using Co-solvents
This protocol provides a general method for preparing an aqueous solution of this compound using a water-miscible organic co-solvent.
-
Materials: this compound, Dimethyl Sulfoxide (DMSO), aqueous buffer.
-
Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Gentle warming or sonication may be used to aid dissolution. b. To prepare the final working solution, add the required volume of the DMSO stock solution to the aqueous buffer. It is recommended to add the stock solution to the buffer rather than the other way around. c. Ensure the final concentration of DMSO is as low as possible and compatible with your experimental system (typically well below 1% v/v). d. Vortex or mix the final solution thoroughly.
Protocol 3: Solubilization by Cyclodextrin Inclusion Complexation (Co-precipitation Method)
This protocol describes the formation of a this compound-β-cyclodextrin inclusion complex to enhance its aqueous solubility.
-
Materials: this compound, β-cyclodextrin, isopropanol (60% in water), acetone.
-
Procedure: a. Dissolve equimolar amounts of this compound and β-cyclodextrin in 60% isopropanol with heating and sonication. b. Cool the solution abruptly using a dry ice bath. c. Add acetone as an anti-solvent to induce precipitation of the inclusion complex. d. Collect the precipitate by filtration. e. Dry the collected solid in an oven at 60°C for approximately 90 minutes. f. The resulting powder is the 4-MCA-β-cyclodextrin inclusion complex, which will have enhanced aqueous solubility.
Visualizations
Caption: Decision workflow for selecting a solubilization method for 4-MCA.
Caption: Troubleshooting guide for precipitation of 4-MCA in aqueous solutions.
References
stability testing of 4-methoxycinnamic acid under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxycinnamic acid. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is generally stable under normal temperatures and pressures.[1] For optimal stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It exists as a white to off-white crystalline solid and is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.[1][3][4]
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, reducing agents, and certain metal ions that may catalyze its decomposition.[1] Care should be taken to avoid contact with these substances during storage and experimentation.
Q3: How does this compound behave when exposed to light?
A3: As a cinnamic acid derivative, this compound and its esters are effective UV absorbers.[5][6] However, they are susceptible to photodegradation. The more stable trans (E) isomer can convert to the less effective cis (Z) isomer upon exposure to UV radiation, particularly sunlight.[6] The photostability can be influenced by factors such as the solvent's polarity and the compound's concentration.[7] For instance, studies on its derivative, 2'-ethylhexyl-4-methoxycinnamate (EHMC), show that high polarity of the oil phase and high concentration are advantageous for its photostability.[7]
Q4: Is this compound susceptible to degradation by hydrolysis?
A4: While specific hydrolysis data for this compound is not detailed in the provided search results, forced degradation studies, which are standard for assessing the stability of pharmaceutical compounds, typically include testing under acidic and basic conditions to evaluate susceptibility to hydrolysis.[8] Such conditions can lead to the degradation of the parent compound.[9]
Q5: What happens to this compound under oxidative stress?
A5: this compound is known to be incompatible with strong oxidizing agents.[1] Forced degradation protocols typically use reagents like hydrogen peroxide to assess oxidative stability.[8] Studies on its derivative, 2-ethylhexyl-4-methoxycinnamate, have shown degradation in the presence of sodium hypochlorite.[9] Enzymatic oxidation of structurally similar compounds can lead to the formation of quinone-type products.[10]
Troubleshooting Guides
Q1: My analytical results show a decrease in the peak area for this compound over time. How can I determine the cause?
A1: A decrease in the peak area suggests degradation. To identify the cause, a systematic forced degradation study is recommended.[8][11] This involves exposing your sample to a range of stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) in a controlled manner. Analyzing the sample at different time points can help distinguish between primary and secondary degradation products and elucidate the degradation pathway.[11][12]
Q2: I am observing new, unexpected peaks in my chromatogram after exposing my this compound sample to sunlight. What could these be?
A2: New peaks appearing after light exposure are likely photodegradation products. A common photodegradation pathway for cinnamic acid derivatives is the isomerization from the trans form to the cis form.[6] This cis isomer will have a different retention time in HPLC analysis. To confirm the identity of these new peaks, techniques like HPLC-MS for mass determination and NMR spectroscopy for structural elucidation are recommended.[6][13]
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method must accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[11] To develop such a method, typically using HPLC, you must first perform forced degradation studies to generate the potential degradation products.[8] The chromatographic conditions (e.g., mobile phase, column, flow rate) should then be optimized to achieve adequate separation between the parent this compound peak and all degradation product peaks. Method validation according to ICH guidelines is the final step.[8][14]
Data Presentation
Table 1: Summary of Stability Profile for this compound and its Derivatives under Various Stress Conditions
| Stress Condition | Stability Profile | Potential Degradation Products/Pathways | References |
| Acidic Hydrolysis | Susceptible to degradation under forced conditions. | Hydrolysis of the acrylic acid side chain. | [8][9] |
| Basic Hydrolysis | Susceptible to degradation under forced conditions. | Hydrolysis and potential salt formation. | [8][9] |
| Oxidation | Degrades in the presence of strong oxidizing agents. | Oxidation of the phenyl ring or double bond; formation of quinones or chlorinated by-products depending on the agent. | [1][9][10] |
| Thermal | Generally stable at ambient and moderately elevated temperatures (e.g., up to 60°C) when protected from light. | Thermal decomposition at high temperatures can release CO and CO2. | [2][6] |
| Photolysis (UV/Sunlight) | Undergoes degradation, primarily through isomerization. | cis (Z)-isomer of this compound. | [6] |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines to understand degradation pathways and develop stability-indicating methods.[8][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Apply heat under the same conditions as the acid hydrolysis. After the stress period, cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature or slightly elevated temperature, protected from light, for a set period (e.g., 24 hours).
-
Thermal Degradation: Transfer the solid this compound powder to a thermostatically controlled oven. Expose it to dry heat at a high temperature (e.g., 80-100°C) for an extended period. Also, subject the stock solution to heat (e.g., 60-80°C) to test for degradation in solution.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a suitable analytical technique, such as HPLC with a UV/PDA detector, to separate and quantify the parent compound and any degradation products.[13]
-
The goal is to achieve approximately 5-20% degradation of the active substance.[12] If degradation is too rapid or too slow, adjust the stress conditions (concentration of stressor, temperature, duration).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for this compound.
-
Characterize the degradation products using techniques like LC-MS/MS or NMR if necessary.[13]
-
Use the data to establish the degradation pathway and validate a stability-indicating analytical method.
-
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Degradation Pathways for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 830-09-1 [chemicalbook.com]
- 4. This compound | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 943-89-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of photokinetics of 2'-ethylhexyl-4-methoxycinnamate in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. science.gov [science.gov]
- 10. Transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenol oxidase from the fungus Trametes versicolor: product elucidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. biomedres.us [biomedres.us]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxycinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-methoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities are typically residual starting materials and byproducts from the synthesis process. The Knoevenagel condensation is a frequent synthetic route, involving the reaction of 4-anisaldehyde and malonic acid.[1][2][3][4] Therefore, likely impurities include:
-
p-Anisaldehyde: Unreacted starting material.
-
Malonic Acid: Unreacted starting material.
-
Pyridine or Piperidine: Used as catalysts in the Knoevenagel condensation and may be present in trace amounts.[3][4]
-
Side-products: Formed during the condensation reaction.[5]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[6] High-performance liquid chromatography (HPLC) is also a powerful technique for achieving high purity.[7]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities by comparing the integrals of the impurity peaks to the product peaks.[8][9][10][11]
-
Melting Point Analysis: A sharp melting point close to the literature value (around 170-173 °C) is indicative of high purity.
Troubleshooting Guides
Recrystallization
Problem: Low or no crystal yield after cooling.
-
Possible Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.
-
Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again. To avoid this, always use the minimum amount of hot solvent required to fully dissolve the crude product.
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The presence of significant impurities can also lower the melting point of the product, leading to oiling out.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble to lower the overall solvent power, or try a different recrystallization solvent with a lower boiling point. Seeding the solution with a pure crystal of this compound can also help induce crystallization.
Problem: Crystals are colored.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
Column Chromatography
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Solution: Perform a preliminary TLC analysis with different solvent systems to find the optimal eluent for separation. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[12] The polarity of the eluent can be gradually increased to elute the desired compound.
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Data Presentation
Table 1: Representative Purity of this compound Before and After Recrystallization from Ethanol
| Sample | Purity (by HPLC) |
| Crude this compound | ~90% |
| After one recrystallization | >98% |
Table 2: TLC Analysis of this compound and a Common Impurity
| Compound | Mobile Phase (Hexane:Ethyl Acetate 7:3) | Rf Value |
| This compound | Silica Gel | ~0.45 |
| p-Anisaldehyde | Silica Gel | ~0.65 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).[6]
-
Fraction Collection: Collect the eluate in fractions (e.g., 10 mL per test tube).
-
TLC Analysis: Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purity Assessment by HPLC
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 2% glacial acetic acid (e.g., 10:22:70 v/v/v).[14]
-
Detector: UV detector at 254 nm.[14]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Representative TLC plate for purity analysis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. Solved Here is the 1H NMR data of the 4-methoxycinnamic | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040) [hmdb.ca]
- 12. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. academic.oup.com [academic.oup.com]
troubleshooting inconsistent results in 4-methoxycinnamic acid bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxycinnamic acid (4-MCA).
Troubleshooting Inconsistent Results
Inconsistent results in this compound bioassays can arise from a variety of factors, from compound stability to assay conditions. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability Between Replicate Wells
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility of 4-MCA | 4-MCA has poor water solubility.[1] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in aqueous media.[2] Observe for any precipitation after dilution. Consider using a co-crystal formation strategy to enhance solubility.[1] |
| Inaccurate Pipetting | Calibrate and use appropriate volume pipettes. When preparing serial dilutions, ensure thorough mixing between each step. Pre-wet pipette tips before dispensing. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding replicates. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings.[3] Be careful not to introduce bubbles during pipetting. If bubbles are present, they can sometimes be removed by gently tapping the plate. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes and Solutions:
| Cause | Solution |
| Compound Instability | Prepare fresh stock solutions of 4-MCA for each experiment.[4] 4-MCA and its derivatives can be susceptible to degradation, for instance through photodegradation.[5] Store stock solutions at -20°C and protect from light. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment. Ensure consistent cell culture conditions (media, serum, CO2 levels). |
| Reagent Variability | Use reagents from the same lot number for a set of comparable experiments. Prepare fresh buffers and media for each experiment.[3] |
| Incubation Time and Conditions | Ensure precise and consistent incubation times. Verify the temperature and CO2 levels of the incubator are stable. |
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound (4-MCA) exhibits a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antimicrobial effects.[4][6][7][8]
Q2: What is a common solvent for this compound and what are the storage recommendations?
A2: 4-MCA is soluble in dimethyl sulfoxide (DMSO) and methanol.[2] It is recommended to prepare stock solutions in DMSO and store them at -20°C for stability.[2] For in vivo studies, further dilution in vehicles like corn oil or with solubilizing agents such as PEG300 and Tween-80 may be necessary.[9]
Q3: My IC50 values for 4-MCA in an anticancer assay are not consistent. What should I check?
A3: In addition to the points in the troubleshooting guide, consider the following:
-
Cell Line Specificity: IC50 values can vary significantly between different cancer cell lines.[4][10][11]
-
Assay Duration: The length of exposure to 4-MCA can influence the apparent cytotoxicity.
-
Purity of the Compound: Ensure the purity of your 4-MCA, as impurities can affect the results.
Q4: I am observing lower than expected activity in my cell-based assay. What could be the reason?
A4: This could be due to several factors:
-
Poor Cell Permeability: While some studies suggest good intestinal absorption, the permeability of 4-MCA can vary depending on the cell type.[12]
-
Compound Degradation: As mentioned, 4-MCA may degrade over time in solution.[4]
-
Metabolism by Cells: Cells may metabolize 4-MCA into less active forms.[4]
Q5: Can this compound interfere with assay readings?
A5: Phenolic compounds, in general, have the potential to interfere with certain assay formats. For colorimetric assays like the MTT assay, it is important to include a "compound only" control (without cells) to check for any direct reduction of the tetrazolium salt by 4-MCA.
Quantitative Data Summary
Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 9.34 | [10] |
| A549 | Lung Cancer | 40.55 (for a 4-MCA derivative) | [4] |
| SK-MEL-147 | Melanoma | 62.69 (for a 4-MCA derivative) | [4] |
| HL-60 | Leukemia | 8.09 | [10] |
| MCF-7 | Breast Cancer | 3.26 | [10] |
| HCT-116 | Colon Cancer | Similar to doxorubicin | [13] |
Enzyme Inhibition
| Enzyme | Inhibition Type | IC50 | Reference |
| Mushroom Tyrosinase | Non-competitive | 0.42 mM | [6] |
| α-Glucosidase | Non-competitive | 0.044 mM | [12] |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC | Reference |
| Escherichia coli | Inhibition zone of 0.855 cm at 15% concentration | [7] |
| Fungal Species | Generally higher inhibition than bacteria | [7] |
| Mycobacterium tuberculosis H37Rv | >520 µM (for a related compound) | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound on adherent cancer cells.
Materials:
-
This compound (4-MCA)
-
DMSO (cell culture grade)
-
Adherent cancer cells (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of 4-MCA in DMSO.
-
Perform serial dilutions of the 4-MCA stock solution in serum-free medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as in the highest 4-MCA treatment).
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared 4-MCA dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
NF-κB Reporter Assay
This protocol provides a general workflow for assessing the effect of 4-MCA on NF-κB signaling.
Materials:
-
Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
-
This compound (4-MCA)
-
Inducer of NF-κB (e.g., TNF-α or PMA)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well white plate at a suitable density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of 4-MCA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB inducer (e.g., TNF-α at 10 ng/mL) in the continued presence of 4-MCA.
-
Include appropriate controls: untreated cells, cells treated with inducer only, and cells treated with 4-MCA only.
-
-
Luciferase Activity Measurement:
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
Visualizations
Signaling Pathways
Caption: Overview of key signaling pathways potentially modulated by 4-MCA.
Experimental Workflow
Caption: A typical experimental workflow for in vitro bioassays with 4-MCA.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent 4-MCA bioassay data.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Method for 4-Methoxycinnamic Acid Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the HPLC separation of 4-methoxycinnamic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Q1: Why is my this compound peak tailing?
A1: Peak tailing for acidic compounds like this compound is a common issue and can compromise the accuracy of your results.[1] The primary causes are secondary interactions with the stationary phase or issues with the mobile phase.[1][2]
-
Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with your acidic analyte, causing tailing.[1][3] At a mid-range pH, these silanol groups can be ionized and create unwanted interactions.[1]
-
Solution: Lower the mobile phase pH to 2.5-3.0 by adding 0.1% formic acid or trifluoroacetic acid (TFA).[2][4] This suppresses the ionization of the silanol groups, minimizing secondary interactions.[2] Using a modern, high-purity, end-capped C18 column is also highly recommended to reduce the number of available silanol groups.[5]
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to a distorted peak shape.[1]
-
Solution: Ensure the mobile phase pH is at least 2 units below the analyte's pKa to maintain a single, non-ionized form.[5]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak asymmetry.[2][6]
-
Cause 4: Column Degradation or Contamination: The column's performance can degrade over time, or the inlet frit can become partially blocked.[2][8]
Q2: Why is my peak for this compound fronting?
A2: Peak fronting is typically less common than tailing but is most often caused by column overload or improper sample solvent.[6][7]
-
Cause 1: Sample Overload: As with peak tailing, injecting too high a concentration of the analyte can lead to fronting.[6]
-
Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 30% methanol), it can cause the analyte band to move too quickly at the beginning, resulting in a fronting peak.[2][9]
Q3: Why are my retention times shifting or inconsistent?
A3: Drifting retention times can make peak identification unreliable. The most common causes are related to the mobile phase, column equilibration, or temperature fluctuations.[7]
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting your analytical run, especially after a gradient elution or solvent change.[6][7]
-
Cause 2: Mobile Phase Composition Change: Inaccurate mixing of mobile phase solvents, evaporation of the more volatile component, or degradation of the mobile phase can alter its composition and affect retention.[7]
-
Solution: Prepare fresh mobile phase daily.[7] Keep solvent reservoirs covered to prevent evaporation and ensure the pump's proportioning valves are functioning correctly.[7] If you suspect pump issues, you can test each pump line by flowing it into a graduated cylinder to check for accurate delivery.[6]
-
-
Cause 3: Temperature Fluctuations: The laboratory's ambient temperature can affect retention time.[7]
-
Solution: Use a column oven to maintain a constant and consistent temperature for the column.[7]
-
Q4: Why am I seeing high backpressure in my HPLC system?
A4: A sudden increase in system pressure points to a blockage in the flow path.
-
Cause 1: Blocked Frit or Column: Particulates from the sample or mobile phase can clog the in-line filter, guard column, or the analytical column's inlet frit.[10][11]
-
Solution: Systematically isolate the source of the pressure. Remove the column and replace it with a union; if the pressure drops, the column is the issue.[6] Try back-flushing the column (disconnected from the detector) to dislodge particulates. If this fails, the frit or the entire column may need replacement.[11] Regularly filtering samples and mobile phases through a 0.45 µm or 0.22 µm filter is a crucial preventative measure.[5]
-
-
Cause 2: Buffer Precipitation: If you are using a buffered mobile phase and a high concentration of organic solvent, the buffer can precipitate, causing blockages.[3]
-
Solution: Ensure your chosen buffer is soluble in the entire range of your mobile phase composition. Flush the system thoroughly with water before switching to high-organic-content solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound separation?
A1: A reversed-phase HPLC method is most suitable. A good starting point would be:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust first choice for this type of analysis.[12][13]
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water.[12] For example, a 70:30 (v/v) methanol:water mixture has been shown to be effective.[12] Adding 0.1% acid (formic or acetic) to the aqueous component is recommended to ensure good peak shape.[4][14]
-
Detection Wavelength: The maximum absorbance for this compound is around 286-320 nm.[12] A wavelength of 320 nm has been used successfully.[12]
-
Temperature: Maintaining a constant temperature, for example at 35°C, can improve reproducibility.[12]
Q2: How should I prepare my standards and samples?
A2:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent like methanol.[16] From this stock, create a series of working standards by diluting with the mobile phase to cover your expected concentration range.[16]
-
Sample Preparation: The goal is to extract the analyte and remove interfering substances. A typical procedure involves dissolving the crude product or extract in a suitable solvent (e.g., methanol).[4] It is critical to filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.[4][17]
Q3: What are the most critical parameters to check during method validation?
A3: According to ICH guidelines, the key validation parameters include:
-
Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specific range.[18] A correlation coefficient (r²) greater than 0.999 is typically desired.[12]
-
Precision: The closeness of agreement between a series of measurements. This is usually expressed as the relative standard deviation (%RSD).[18]
-
Accuracy: The closeness of the test results to the true value, often determined by calculating the percent recovery of a known amount of analyte spiked into a sample.[18]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[18]
Data Presentation
Table 1: Example HPLC Methods for this compound & Similar Compounds
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 4-Methoxycinnamyl p-coumarate | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) | Methanol:Water (70:30 v/v) | 1.0 | 320 | [12] |
| p-Methoxycinnamic Acid | µ-Bondapak C18 (3.9 mm x 300 mm) | Methanol:Water (30:70 v/v) | 0.8 | 286 | |
| Ethyl p-Methoxycinnamate | C18 (4.6 mm x 150 mm, 5 µm) | Water:Acetonitrile (40:60 v/v) | 1.0 | 308 | [15] |
| Phenolic Compounds | Poroshell 120 EC-C18 (4.6 mm x 100 mm, 2.7 µm) | Acetonitrile:Water with 0.1% Acetic Acid (Gradient) | 1.0 | 280, 305, 330, 360 | [14] |
| 4-Methoxycinnoline | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40 v/v) | 1.0 | 254 | [16] |
Table 2: Common Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.0 with 0.1% acid; Use a high-purity, end-capped column.[1][2][5] |
| Column overload | Reduce injection volume or sample concentration.[2] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase.[9] |
| Column overload | Decrease sample amount injected.[6] | |
| Shifting Retention Times | Insufficient column equilibration | Flush column with 10-15 column volumes of mobile phase before injection.[5][7] |
| Mobile phase composition changed | Prepare fresh mobile phase; cover reservoirs.[7] | |
| Temperature fluctuations | Use a column oven.[7] | |
| High Backpressure | Blocked column frit or filter | Replace in-line filter; back-flush or replace column.[10][11] |
| Buffer precipitation | Ensure buffer solubility; flush system with water between runs.[3] | |
| Baseline Noise | Air bubbles in the system | Degas mobile phase; prime the system.[10] |
| Contaminated mobile phase or detector | Use fresh, HPLC-grade solvents; clean the detector cell.[6] |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol provides a general procedure for the quantitative analysis of this compound.
-
Preparation of Mobile Phase:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.
-
Vortex the sample to ensure it is fully dissolved.
-
Filter the sample solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.[17]
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 15-20 minutes).
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the calibration standards in order from lowest to highest concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Workflow for HPLC method development for this compound.
Caption: Troubleshooting logic for peak tailing of acidic compounds.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. ijsdr.org [ijsdr.org]
- 10. mastelf.com [mastelf.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. japsonline.com [japsonline.com]
- 13. youtube.com [youtube.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
preventing degradation of 4-methoxycinnamic acid during experiments
Welcome to the technical support center for 4-methoxycinnamic acid (4-MCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4-MCA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The primary factors leading to the degradation of 4-MCA are exposure to ultraviolet (UV) light, strong oxidizing agents, and extreme pH conditions. As a cinnamic acid derivative, it is particularly susceptible to photodegradation, which can cause isomerization and fragmentation.
Q2: How should I properly store solid this compound?
A2: Solid 4-MCA should be stored in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing is recommended for long-term storage to minimize oxidation.
Q3: What is the best way to store 4-MCA in solution?
A3: Stock solutions should be prepared in a suitable solvent like methanol or DMSO, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability.[1] The containers should be amber-colored or wrapped in aluminum foil to protect from light.
Q4: Can 4-MCA isomerize, and how does this affect my experiments?
A4: Yes, 4-MCA is typically supplied as the trans-isomer, which is generally more stable and biologically active. Exposure to UV light can cause it to convert to the cis-isomer. This is a significant issue as the two isomers may have different physical properties (e.g., UV absorbance, chromatographic retention time) and biological activities, leading to inconsistent and erroneous results.
Troubleshooting Guide
Problem 1: I see an unexpected peak in my HPLC/LC-MS analysis.
-
Question: Does the new peak appear after sample preparation or exposure to light?
-
Answer: If the peak appears after light exposure, it is likely the cis-isomer of 4-MCA or a photodegradation product like 4-methoxybenzaldehyde.[2] Confirm by running a photostability test (see Protocol 2) and analyzing the resulting mixture.
-
-
Question: Was the sample exposed to oxidizing agents or high heat?
-
Question: What is the pH of your mobile phase or sample solution?
-
Answer: While 4-MCA is relatively stable, extreme pH conditions can potentially contribute to degradation over time. Cinnamic acid's photodegradation has been shown to be pH-dependent.[5]
-
Problem 2: The biological activity of my 4-MCA solution has decreased over time.
-
Question: How was the solution stored?
-
Answer: If the solution was not protected from light, photoisomerization to the less active cis-isomer or degradation to other products may have occurred. Ensure storage in amber vials at ≤ -20°C.
-
-
Question: How many times has the stock solution been subjected to freeze-thaw cycles?
-
Answer: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Prepare single-use aliquots to maintain compound integrity.[1]
-
Problem 3: The appearance of my 4-MCA solution has changed (e.g., color change).
-
Question: Was the solution exposed to air for an extended period?
-
Answer: A change in color can indicate oxidation or the formation of degradation products. It is recommended to discard the solution and prepare a fresh one, taking care to minimize exposure to light and air.
-
Data on Stability and Degradation
The stability of cinnamic acid derivatives is highly dependent on the specific compound and experimental conditions. The following table summarizes key quantitative data found in the literature regarding the degradation of 4-MCA and its close structural analogs.
| Compound | Condition | Parameter | Value | Reference / Note |
| 2-ethylhexyl-4-methoxycinnamate (EHMC) | Chlorinated Water (pH 7.0) | Half-life (t½) | 73 ± 4 min | [6] |
| Cinnamic Acid (2.5 x 10⁻³ M) | Aqueous Solution + UVB Irradiation | Degradation Rate | Decreases significantly as pH increases from 3.60 to 7.40 | [5] |
| p-Methoxycinnamic acid (p-MCA) | In vivo (human hepatocytes) | Metabolism | Rapidly metabolized; oxidized to p-methoxybenzoic acid | [3] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable 4-MCA Stock Solution
-
Weighing: Handle solid 4-MCA in an environment with subdued lighting. Weigh the required amount of powder quickly and transfer it to an appropriate amber glass vial.
-
Dissolution: Add the desired volume of a suitable anhydrous solvent (e.g., HPLC-grade methanol or DMSO) to the vial. Ensure the solvent is from a freshly opened bottle or has been stored properly to minimize water content.
-
Mixing: Cap the vial tightly and mix by vortexing or sonicating in a water bath until the solid is completely dissolved. Avoid heating the solution.
-
Aliquoting: Immediately divide the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Blanket the aliquots with an inert gas (e.g., argon or nitrogen) before sealing. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Usage: When needed, remove a single aliquot from the freezer and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol is a simplified stability test to identify potential degradation products under stress conditions, which can then be used as markers in your primary experiments.
-
Preparation: Prepare a 1 mg/mL solution of 4-MCA in methanol.
-
Stress Conditions (in separate amber vials):
-
Acid Hydrolysis: Mix 1 mL of the 4-MCA solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the 4-MCA solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the 4-MCA solution with 1 mL of 3% H₂O₂.
-
Photodegradation: Expose 1 mL of the 4-MCA solution to a direct UV light source (e.g., 254/365 nm) for a set period (e.g., 4, 8, 24 hours). Keep a control sample wrapped in foil.
-
Control: Keep 1 mL of the 4-MCA solution protected from light at room temperature.
-
-
Incubation: Let the vials (except the photo-sample) stand at room temperature for 24 hours.
-
Analysis: After the incubation period, neutralize the acid and base samples if necessary. Analyze all samples and controls by HPLC or LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.
Visual Guides and Workflows
Caption: Recommended workflow for handling 4-MCA to minimize degradation.
Caption: A decision tree for troubleshooting unexpected 4-MCA results.
Caption: Potential degradation pathways for this compound.
References
common pitfalls in handling and storing 4-methoxycinnamic acid
Welcome to the technical support center for 4-methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls in handling and storing this compound and to offer troubleshooting advice for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed and protected from light.[1] For long-term storage, temperatures of -20°C are recommended, at which it is stable for at least four years.[2]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
It is recommended to wear protective gloves, eye protection (safety glasses with side-shields), and a lab coat.[3] If there is a risk of generating dust, a dust mask or respirator should be used.[3]
Q3: Is this compound sensitive to light?
Yes, cinnamic acid derivatives can be light-sensitive.[4] Exposure to UV light can lead to photodegradation.[4] Therefore, it is crucial to store the compound in a light-proof container and protect solutions from direct light exposure.
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[3][5] Contact with these substances should be avoided. It may also react with strong acids and bases.[1]
Troubleshooting Guides
Issue 1: Solubility and Precipitation Problems
Problem: I am having trouble dissolving this compound, or it is precipitating out of my solution.
Possible Causes and Solutions:
-
Incorrect Solvent Choice: this compound has limited solubility in water (approximately 0.712 mg/mL at 25°C) but is soluble in organic solvents.
-
Solution Preparation for In Vitro Studies: For cell culture experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous culture medium.[6][7] Be aware that high concentrations of DMSO can be toxic to cells.
-
Solution Preparation for In Vivo Studies: A suggested solvent system for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Precipitation in Cell Culture Media: Precipitation in cell culture media can be caused by several factors, including the interaction of the compound with components in the media, such as salts and proteins, especially with temperature shifts.[8][9]
-
Troubleshooting Tip: When preparing your working solution in cell culture media, add the this compound stock solution to the pre-warmed media slowly while gently mixing. Avoid repeated freeze-thaw cycles of your stock solution.[8] If precipitation persists, consider using a lower concentration or a different formulation of the culture medium if your experimental design allows.
-
Issue 2: Inconsistent Experimental Results or Loss of Activity
Problem: My experimental results are not reproducible, or the observed biological activity of this compound is lower than expected.
Possible Causes and Solutions:
-
Degradation of the Compound:
-
Photodegradation: As mentioned, this compound is susceptible to degradation upon exposure to light. Ensure all solutions are prepared and stored in a way that minimizes light exposure.
-
pH Instability: While trans-cinnamic acid is reportedly stable over a pH range of 3-11, extreme pH values in your experimental setup could potentially lead to the degradation of this compound.
-
-
Improper Storage: Storing the solid compound or stock solutions at inappropriate temperatures or in unsealed containers can lead to degradation over time. Always refer to the recommended storage conditions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 0.712 mg/mL at 25°C | Sparingly soluble. |
| Dimethyl sulfoxide (DMSO) | Soluble[2][6][7] | A concentrated stock solution of 50 mg/mL is achievable with sonication.[6] |
| Methanol | Soluble[3] | |
| Ethanol | Soluble[1] | |
| Ethyl Acetate | Soluble[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 178.18 g/mol ), Dimethyl sulfoxide (DMSO), appropriate vials, and a calibrated balance.
-
Procedure:
-
Weigh out 1.782 mg of this compound.
-
Add the weighed compound to a clean vial.
-
Add 1 mL of DMSO to the vial.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Store the stock solution at -20°C in a light-protected vial. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials: 10 mM stock solution of this compound in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
Under sterile conditions, add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and not the other way around to prevent precipitation.
-
Gently mix the medium by swirling or pipetting up and down. Avoid vigorous shaking.
-
Use the freshly prepared medium for your experiment immediately.
-
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: this compound's role in the Mincle signaling pathway.
Caption: this compound's effect on the CRH-CRFR1 signaling pathway.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. lgcstandards.com [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Methoxycinnamic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-methoxycinnamic acid (4-MCA) and its structurally related analogs. The information presented is supported by experimental data from various scientific studies, offering insights into their potential as therapeutic agents. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes a relevant signaling pathway to facilitate a comprehensive understanding of these compounds.
Overview of Biological Activities
Cinnamic acid and its derivatives, including this compound, are a class of naturally occurring phenolic compounds found in various plants. They have garnered significant interest in the scientific community due to their diverse pharmacological properties. These compounds have been reported to exhibit a range of biological activities, including but not limited to, tyrosinase inhibition, antimicrobial effects, antioxidant capacity, and anti-inflammatory properties.[1][2][3] The structural variations among these analogs, such as the position and nature of substituent groups on the phenyl ring, play a crucial role in determining their specific biological effects and potency.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison of the efficacy of this compound and its analogs, the following tables summarize key quantitative data from various studies.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 (µM) | Reference |
| 4-Hydroxycinnamic acid | 121.4 | [4] |
| This compound | >250 | [5] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 2.0 | [4] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 | [4] |
| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 10.6 | [4] |
| 3-Nitrocinnamoyl derivative with 3-chloro-4-fluorophenyl piperazine | 0.16 | [6] |
| 2-Chloro-3-methoxycinnamoyl derivative with 3-chloro-4-fluorophenyl piperazine | 0.12 | [6] |
| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) | 5.7 | [7] |
| Cinnamic acid–eugenol ester (compound c27) | 3.07 ± 0.28 | [8] |
| Kojic Acid (Reference) | 32.2 | [4] |
| Kojic Acid (Reference) | 16.7 | [7] |
| Kojic Acid (Reference) | 14.15 ± 0.46 | [8] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Acinetobacter baumannii (COLR-Ab1, COLR-Ab2) | 512 | [9] |
| This compound | Acinetobacter baumannii (COLR-Ab3, COLR-Ab4) | 256 | [9] |
| This compound | Acinetobacter baumannii (COLR-Ab5) | 128 | [9] |
| p-Coumaric acid | Acinetobacter baumannii (COLR) | 128-256 | [9] |
| Ferulic acid | Acinetobacter baumannii (COLR) | 512-1024 | [9] |
| 4-Aminocinnamic acid | Bacillus subtilis, Escherichia coli | - | [10] |
| 4-Chlorocinnamic acid | Escherichia coli, Bacillus subtilis | 708 | [11] |
| 3,4-Methylenedioxycinnamic acid | Mycobacterium tuberculosis H37Rv | 312 | [1] |
Antioxidant Activity (Lipid Peroxidation Inhibition)
The antioxidant activity was assessed by the inhibition of rat microsomal membrane lipid peroxidation.
| Compound | IC50 (µM) | Reference |
| Sinapic acid derivative (compound 4) | 15 | [12] |
| Ferulic acid derivative (compound 8) | 18 | [12] |
| 3,4-Dimethoxycinnamic acid derivative (compound 10) | 13 | [12] |
| Cinnamic acid derivative (compound 13) | 15 | [12] |
| Trolox (Reference) | 25 | [12] |
Signaling Pathway Involvement
This compound has been shown to exert its anti-inflammatory effects by modulating specific signaling pathways. One such pathway is the Mincle (Macrophage-inducible C-type lectin) signaling pathway, which is involved in the innate immune response to fungal and bacterial infections, as well as to cellular damage.
Caption: Mincle signaling pathway leading to inflammatory response.
Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), Mincle associates with the Fc receptor common γ chain (FcRγ), leading to the recruitment and activation of spleen tyrosine kinase (Syk). This initiates a downstream signaling cascade involving CARD9, Bcl10, and MALT1, which ultimately results in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound has been shown to attenuate this inflammatory response, suggesting its role as a modulator of the Mincle signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of the tyrosinase enzyme.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA as substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound and its analogs)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, substrate solution (L-tyrosine or L-DOPA), and the test compound solution.
-
Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-492 nm) using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compounds (this compound and its analogs)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations in methanol or ethanol.
-
Add a specific volume of the DPPH solution to each well of a 96-well plate or a cuvette.
-
Add the test compound solution to the DPPH solution and mix well.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and its analogs, supported by quantitative data and experimental protocols. The presented information highlights the potential of these compounds in various therapeutic areas, particularly as tyrosinase inhibitors and antimicrobial agents. The structure-activity relationships suggested by the compiled data can guide future research in the design and development of more potent and specific analogs for targeted therapeutic applications. Further investigations are warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mincle as a potential intervention target for the prevention of inflammation and fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a New Analytical Method for 4-Methoxycinnamic Acid: A Comparative Guide
This guide provides a comprehensive comparison of different analytical methods for the quantification of 4-methoxycinnamic acid (4-MCA), a compound of interest in pharmaceutical and chemical research. The objective is to offer researchers, scientists, and drug development professionals a comparative analysis of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. The performance of these methods is evaluated based on key validation parameters to guide the selection of the most suitable technique for specific analytical needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for 4-MCA depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This section compares the performance of a newly validated HPLC-DAD method with other established and potential methods for the analysis of 4-MCA and its derivatives.
Table 1: Comparison of Validated Analytical Methods for this compound and Related Compounds
| Parameter | HPLC-DAD Method[1] | HPLC Method for p-MCA[2] | HPTLC Method (Hypothetical) |
| Linearity Range | 2.5–60.00 µg/ml | 200, 400, and 600 mg/L | 100-600 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | 0.998 | > 0.99 |
| Limit of Detection (LOD) | 10.42 ng/ml | 2.747 µg/mL | < 20 ng/spot |
| Limit of Quantitation (LOQ) | 31.26 ng/ml | 9.158 µg/mL | < 60 ng/spot |
| Accuracy (% Recovery) | 99.08% - 102.75% | 98% - 102% | 98% - 102% |
| Precision (% RSD) | 3.14%–6.84% (Intermediate) | 4.10% - 68.83% | < 2% |
| Specificity | Well-resolved peaks | Selective | Specific band for the analyte |
Note: Data for the HPTLC method is based on typical performance characteristics for similar analytes and is presented for comparative purposes.
Based on the comparative data, the HPLC-DAD method demonstrates excellent linearity and a low limit of detection, making it highly suitable for sensitive and accurate quantification of 4-MCA.[1] The HPLC method for p-methoxycinnamic acid also shows good accuracy and linearity.[2] HPTLC offers a viable alternative, particularly for rapid screening of multiple samples.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. This section outlines the experimental protocols for the validated HPLC-DAD method for a compound structurally related to 4-MCA, which can be adapted for 4-MCA analysis.
HPLC-DAD Method Protocol [1]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a diode array detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5-μm).
-
Mobile Phase: A mixture of methanol and water (70:30 v/v) was used in an isocratic elution.
-
Flow Rate: 1.0 ml/minute.
-
Injection Volume: 10 μl.
-
Detection Wavelength: 320 nm.
-
Column Temperature: Maintained at 35°C.
-
Total Run Time: 30 minutes.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.
-
Sample Solution: The sample containing 4-MCA is extracted with a suitable solvent, filtered, and diluted to a concentration within the calibration range.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.
Caption: Workflow for the validation of an analytical method.
Chromatographic Separation Process
The core of the HPLC method is the separation of the analyte from other components in the sample matrix. The following diagram illustrates the logical flow of the chromatographic process.
Caption: Experimental workflow for HPLC analysis of 4-MCA.
References
Unveiling the In Vivo Efficacy of 4-Methoxycinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of 4-methoxycinnamic acid's (4-MCA) efficacy, presenting a comparative analysis against established alternatives. The following sections detail the anti-inflammatory, anticancer, and hypolipidemic properties of 4-MCA, supported by quantitative data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the replication and extension of these findings.
Anti-inflammatory Efficacy: 4-MCA vs. Indomethacin
This compound has demonstrated significant anti-inflammatory properties in vivo. A key study investigating its therapeutic role in fungal keratitis revealed its ability to downregulate crucial inflammatory factors.[1] To contextualize its potency, we compare its effects with the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in the widely used carrageenan-induced paw edema model in rats.
Comparative Anti-inflammatory Data
| Compound/Treatment | Dosage | Animal Model | Key Findings | Reference |
| This compound (4-MCA) | Not Specified | C57BL/6 Mice | Downregulation of IL-1β, TNF-α, IL-6, and iNOS | [1] |
| Indomethacin | 5 mg/kg | Wistar Rats | Significant inhibition of paw edema | [2] |
| Ellagic Acid (for reference) | 1, 3, 10, 30 mg/kg | Wistar Rats | Dose-dependent reduction in paw edema; Inhibition of TNF-α and IL-1β | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the standardized procedure for inducing acute inflammation in a rat model to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (4-MCA) and reference drug (Indomethacin)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle control, 4-MCA treated, and Indomethacin treated.
-
Compound Administration: Administer 4-MCA and Indomethacin at their respective doses orally or via intraperitoneal injection one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 3, and 5 hours post-carrageenan injection.[1][3][4][5][6]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Signaling Pathway: 4-MCA Anti-inflammatory Action
The anti-inflammatory mechanism of 4-MCA has been associated with the Mincle signaling pathway.[1]
Caption: 4-MCA's anti-inflammatory mechanism via Mincle pathway inhibition.
Anticancer Efficacy: 4-MCA Derivative vs. Tamoxifen
A derivative of this compound, α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), has shown promising antiproliferative and pro-apoptotic effects in human breast cancer cells, with in vivo studies demonstrating a significant impact on tumor growth.[7][8] This section compares its potential efficacy with tamoxifen, a standard-of-care endocrine therapy for ER-positive breast cancer.
Comparative Anticancer Data
| Compound/Treatment | Dosage | Animal Model | Cell Line | Key Findings | Reference |
| α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | Not Specified | Xenograft | MDA-MB-231 | Dramatically affected tumor growth in vivo | [7] |
| Tamoxifen | 1-50 mg/kg | Nude Mice Xenograft | MaCa 3366 | Established model for tamoxifen-sensitive and resistant tumors | [9][10] |
Note: Specific quantitative data on tumor growth inhibition for ACCA was not available in the abstracts reviewed. Further investigation into the full study is required for a direct quantitative comparison.
Experimental Protocol: Breast Cancer Xenograft Model
This protocol describes the establishment of a human breast cancer xenograft model in mice to evaluate the in vivo efficacy of anticancer compounds.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human breast cancer cells (e.g., MDA-MB-231 or MCF-7)
-
Matrigel
-
Test compound (ACCA) and reference drug (Tamoxifen)
-
Calipers
Procedure:
-
Cell Culture: Culture human breast cancer cells under standard conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups: Vehicle control, ACCA-treated, and Tamoxifen-treated.
-
Compound Administration: Administer the compounds daily via oral gavage or intraperitoneal injection.
-
Endpoint: Continue treatment for a specified period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Logical Workflow: Anticancer Drug Efficacy Evaluation
Caption: Workflow for in vivo evaluation of anticancer compounds.
Hypolipidemic Efficacy: 4-MCA vs. Atorvastatin
This compound has been shown to possess significant hypolipidemic activity, making it a person of interest for managing hyperlipidemia, a major risk factor for cardiovascular diseases.[11][12][13] This section compares the in vivo hypolipidemic effects of 4-MCA with atorvastatin, a widely prescribed statin medication.
Comparative Hypolipidemic Data
| Compound/Treatment | Dosage | Animal Model | Key Lipid Parameter Changes | Reference |
| This compound (4-MCA) | 40 mg/kg | High-Fat Diet Rats | ↓ Total Cholesterol, ↓ Triglycerides, ↓ LDL, ↑ HDL | [12] |
| This compound (4-MCA) | 80 mg/kg | High-Fat Diet Rats | ↓ Total Cholesterol, ↓ Triglycerides, ↓ LDL, ↑ HDL | [12] |
| Atorvastatin | 5 mg/kg | High-Fat Diet Rats | ↓ Total Cholesterol, ↓ Triglycerides, ↓ LDL, ↑ HDL | [12] |
| Simvastatin (for reference) | 20 mg/kg/day | High-Fat Diet Rats | ↓ Serum Lipid Level, ↓ Hepatic Lipid Accumulation | [14] |
| Ferulic Acid (Clinical Trial) | 1000 mg/day | Hyperlipidemic Humans | ↓ Total Cholesterol (8.1%), ↓ LDL (9.3%), ↓ Triglycerides (12.1%), ↑ HDL (4.3%) | [15] |
Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia
This protocol details the induction of hyperlipidemia in a rat model to assess the efficacy of lipid-lowering agents.[11][16][17]
Materials:
-
Male Wistar rats
-
Standard pellet diet
-
High-fat diet (HFD)
-
Test compound (4-MCA) and reference drug (Atorvastatin)
-
Biochemical analyzer for lipid profiling
Procedure:
-
Animal Acclimatization and Grouping: After acclimatization, divide rats into groups: Normal control (standard diet), HFD control, 4-MCA treated (on HFD), and Atorvastatin treated (on HFD).
-
Induction of Hyperlipidemia: Feed the HFD to the respective groups for a period of 4-8 weeks to induce a hyperlipidemic state.
-
Treatment: Administer 4-MCA and Atorvastatin orally to the respective treatment groups daily for the last few weeks of the HFD feeding period.
-
Blood Collection: At the end of the study, collect blood samples from all animals after an overnight fast.
-
Lipid Profile Analysis: Separate the serum and analyze for total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) using a biochemical analyzer.
-
Data Analysis: Compare the lipid profiles of the treatment groups with the HFD control group to determine the hypolipidemic efficacy.
Signaling Pathway: Hypothesized Mechanism of Lipid Regulation
While the exact molecular mechanism of 4-MCA's hypolipidemic effect is still under investigation, it is hypothesized to involve the regulation of key enzymes and transcription factors in lipid metabolism.
Caption: Hypothesized mechanism of 4-MCA in regulating lipid metabolism.
References
- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and characterization of a tamoxifen-resistant breast carcinoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and characterization of a tamoxifen-resistant breast carcinoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. Anti-atherosclerotic Activity of Para Methoxy Cinnamic Acid in High Fat Diet Induced Hyperlipidemia Model Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Simvastatin on Gut Microbiota and Lipid Metabolism in Hyperlipidemic Rats Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferulic Acid Supplementation Improves Lipid Profiles, Oxidative Stress, and Inflammatory Status in Hyperlipidemic Subjects: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dyslipidemia in rat fed with high-fat diet is not associated with PCSK9-LDL-receptor pathway but ageing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Understanding Potential Cross-Reactivity of 4-Methoxycinnamic Acid in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 4-methoxycinnamic acid (4-MCA) in immunoassays. Direct experimental data on the cross-reactivity of 4-MCA is limited in publicly available literature. Therefore, this document synthesizes information on structurally similar phenolic compounds to provide a predictive comparison and outlines the experimental protocols necessary for empirical validation.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for detecting and quantifying a wide range of molecules. However, a common challenge is the potential for cross-reactivity, where antibodies bind to molecules that are structurally similar to the target analyte, leading to inaccurate results.[1] For small molecules like this compound, this is a critical consideration, especially in complex biological matrices. Understanding the potential for cross-reactivity is essential for the development of specific and reliable immunoassays.
Potential Cross-Reactivity of this compound and Structurally Similar Compounds
Due to the lack of direct studies on the cross-reactivity of this compound, this section provides a comparative analysis based on data from structurally related phenolic compounds. It is important to note that the following data is inferred and should be experimentally verified for any specific immunoassay. The cross-reactivity of a compound is highly dependent on the specific antibody and the assay conditions.
A study on the cross-reactivity of various phenolic compounds in a commercial ochratoxin A (OTA) ELISA kit demonstrated that compounds with structural similarities to the target analyte can elicit a response.[2] This suggests that cinnamic acid derivatives, including 4-MCA, may also exhibit cross-reactivity in immunoassays targeting other phenolic structures.
Table 1: Inferred Cross-Reactivity of this compound and Related Phenolic Compounds in a Hypothetical Competitive ELISA
| Compound | Structure | Inferred Cross-Reactivity (%) | Notes |
| This compound | (Target Analyte) | 100 | Hypothetical reference compound for a dedicated immunoassay. |
| Cinnamic Acid | Likely high | Parent compound, lacks the methoxy group. | |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | Likely high | Structurally very similar, with an additional hydroxyl group. | |
| p-Coumaric Acid (4-hydroxycinnamic acid) | Likely moderate to high | Lacks the methoxy group but has a hydroxyl group in the same position as the methoxy group of 4-MCA. | |
| Caffeic Acid (3,4-dihydroxycinnamic acid) | Likely moderate | Contains two hydroxyl groups on the phenyl ring. | |
| Gallic Acid | Likely low | A trihydroxybenzoic acid, structurally less similar than cinnamic acid derivatives. |
Disclaimer: The cross-reactivity values in this table are inferred based on structural similarity and data from studies on other phenolic compounds.[2] These values are for illustrative purposes only and must be determined experimentally for any specific antibody and immunoassay system.
Experimental Protocol for Determining Cross-Reactivity using Competitive ELISA
To empirically determine the cross-reactivity of this compound and its analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and appropriate method.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and its potential cross-reactants and to calculate the percentage of cross-reactivity.
Materials:
-
High-binding 96-well microtiter plates
-
Antibody specific to this compound (or the target analyte of the immunoassay being tested)
-
This compound standard
-
Potential cross-reacting compounds (e.g., cinnamic acid, ferulic acid, p-coumaric acid)
-
This compound-enzyme conjugate (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the antibody against the target analyte, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the potential cross-reacting compounds in assay buffer.
-
Add a fixed concentration of the this compound-enzyme conjugate to each well.
-
Immediately add the different concentrations of the standard or the test compounds to the wells.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow for competition between the free analyte/cross-reactant and the enzyme-conjugated analyte for the antibody binding sites.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard and each test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity (%CR) for each compound using the following formula:
%CR = (IC50 of this compound / IC50 of Test Compound) x 100
Signaling Pathways Associated with this compound
Recent studies have begun to elucidate the biological activities of this compound and its interaction with cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development.
1. CRH-CRFR1-PKA-CREB Signaling Pathway
A study has suggested that this compound may alleviate post-traumatic stress disorder (PTSD)-like behaviors by modulating the corticotropin-releasing hormone (CRH) signaling pathway in the amygdala.[3] It is proposed that 4-MCA acts as an antagonist to the CRF type 1 receptor (CRFR1), thereby influencing downstream signaling cascades involving protein kinase A (PKA) and the cAMP response element-binding protein (CREB).[3]
2. Mincle Signaling Pathway
In the context of fungal keratitis, this compound has been shown to exert anti-inflammatory effects. This action is associated with the downregulation of inflammatory factors and is linked to the Macrophage-inducible C-type lectin (Mincle) signaling pathway.
Conclusion
References
A Comparative Analysis of the Neuroprotective Efficacies of 4-Methoxycinnamic Acid and Ferulic Acid
A detailed examination of two structurally similar phenolic compounds reveals distinct and overlapping mechanisms in safeguarding neuronal health. While both 4-methoxycinnamic acid and ferulic acid demonstrate significant neuroprotective properties, the existing body of research highlights ferulic acid's broader and more extensively characterized antioxidant and anti-apoptotic activities, whereas this compound shows promise in modulating specific signaling pathways related to stress and excitotoxicity.
This guide offers a comprehensive comparison of the neuroprotective effects of this compound (4-MCA) and ferulic acid (FA), intended for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to provide an objective resource for evaluating the therapeutic potential of these compounds in the context of neurodegenerative diseases.
Comparative Overview of Neuroprotective Effects
Both 4-MCA and FA are derivatives of cinnamic acid and share a core phenylpropanoid structure, which contributes to their biological activities. However, the substitution of a hydroxyl group in ferulic acid with a methoxy group in this compound at the C4 position of the phenyl ring likely accounts for differences in their mechanisms of action and overall efficacy.
Ferulic acid is a well-established antioxidant, renowned for its ability to scavenge free radicals and inhibit enzymes involved in the generation of reactive oxygen species (ROS).[1][2] Its neuroprotective effects are extensively documented across various in vitro and in vivo models of neurodegeneration, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[3] In contrast, research on 4-MCA's neuroprotective capabilities is less extensive but points towards a more targeted mechanism of action, particularly in the realms of stress-related neuronal dysfunction and glutamate-induced excitotoxicity.[4][5]
Quantitative Data on Neuroprotective Performance
The following tables summarize the quantitative data from key experimental studies, offering a side-by-side comparison of the neuroprotective effects of this compound and ferulic acid.
| Parameter | This compound (4-MCA) | Ferulic Acid (FA) | Experimental Model | Reference |
| Neuronal Viability | Protective against glutamate-induced neurotoxicity.[5] | Protects against Aβ- and oxidative stress-induced cell death.[6] | Cultured cortical neurons, SH-SY5Y neuroblastoma cells | [5][6] |
| Cognitive Function | Improved cognitive function in a PTSD mouse model.[4] | Attenuated memory impairment in a cerebral ischemia/reperfusion rat model.[1] | Single prolonged stress (SPS)-induced PTSD model in mice, Rat model of cerebral ischemia | [1][4] |
| Fear Extinction | Rectified fear extinction deficits.[4] | Not reported | SPS-induced PTSD model in mice | [4] |
| Parameter | This compound (4-MCA) | Ferulic Acid (FA) | Experimental Model | Reference |
| Inflammatory Cytokines | Downregulated IL-1β, TNF-α, IL-6, and iNOS.[7] | Suppressed the production of NO, PGE2, IL-1β; decreased iNOS and COX-2 protein.[8] | C57BL/6 mice and RAW264.7 cells, LPS-stimulated BV-2 microglia cells | [7][8] |
| Calcium Influx | Diminished glutamate-induced calcium influx.[5] | Not directly reported, but modulates calcium-related proteins. | Cultured cortical neurons | [5] |
| Nitric Oxide (NO) Production | Inhibited overproduction of nitric oxide.[5] | Significantly suppressed the production of nitric oxide.[8] | Glutamate-injured neurons, LPS-stimulated BV-2 microglia cells | [5][8] |
| Cellular Peroxides | Inhibited overproduction of cellular peroxide.[5] | Reduces oxidative stress markers.[1] | Glutamate-injured neurons, Rat model of cerebral ischemia | [1][5] |
Key Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 4-MCA and FA are mediated by their interaction with various intracellular signaling pathways.
This compound
The neuroprotective and neuromodulatory effects of 4-MCA appear to be linked to its ability to influence stress and excitotoxicity-related pathways.
-
CRH-CRFR1-PKA-CREB Pathway: In a mouse model of post-traumatic stress disorder (PTSD), 4-MCA was found to normalize elevated levels of corticotropin-releasing hormone (CRH) and the phosphorylation of protein kinase A (PKA) and cAMP response element-binding protein (CREB) in the amygdala. This suggests a role for 4-MCA in modulating the stress response and fear memory.[4]
-
Glutamatergic Antagonism: 4-MCA protects cultured cortical neurons from glutamate-induced neurotoxicity. This protection is associated with a reduction in glutamate-induced calcium influx and the subsequent overproduction of nitric oxide and cellular peroxides. Evidence suggests that 4-MCA may act as a partial antagonist at glutamate receptors.[5]
-
Anti-inflammatory Action: 4-MCA has been shown to downregulate the expression of key inflammatory mediators, including IL-1β, TNF-α, IL-6, and iNOS. This anti-inflammatory effect may be associated with the Mincle signaling pathway.[7]
Signaling pathways modulated by this compound.
Ferulic Acid
Ferulic acid's neuroprotective actions are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties, which in turn inhibit apoptotic cell death.
-
Antioxidant Activity: Ferulic acid is a powerful scavenger of free radicals, including reactive oxygen species (ROS). It can also inhibit enzymes like xanthine oxidase that are involved in ROS production, and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Anti-inflammatory Pathway: Ferulic acid has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. By doing so, it reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[2][8] It also appears to modulate the TLR4/MyD88 signaling pathway, which is involved in the innate immune response and inflammation.[1]
-
Anti-apoptotic Mechanism: By mitigating oxidative stress and inflammation, ferulic acid prevents the activation of apoptotic pathways. It has been shown to regulate the expression of Bcl-2 family proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax. This leads to a reduction in the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.[1]
Key neuroprotective pathways of Ferulic Acid.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons (for 4-MCA)
-
Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of 17-day-old rat fetuses. The cortices are dissociated and plated on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells per well in Eagle's minimum essential medium (MEM) supplemented with fetal bovine serum and other necessary nutrients.
-
Compound Treatment: After 17 days in culture, the neurons are pre-treated with varying concentrations of E-p-methoxycinnamic acid (E-p-MCA) for 1 hour.
-
Induction of Neurotoxicity: The cultures are then exposed to 500 µM glutamate for 5 minutes.
-
Assessment of Neuronal Damage: After a 24-hour incubation period post-glutamate exposure, neuronal damage is assessed by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.[5]
Cerebral Ischemia/Reperfusion Model in Rats (for Ferulic Acid)
-
Animal Model: Adult male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.
-
Compound Administration: Ferulic acid (at varying doses) or vehicle is administered intravenously at the onset of reperfusion.
-
Behavioral Testing: Neurological deficits are scored at 24 hours post-reperfusion. Cognitive function is assessed using the Morris water maze test.
-
Histological Analysis: Brains are harvested, and infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neuronal damage in the hippocampus is assessed by hematoxylin and eosin (H&E) and Nissl staining.
-
Biochemical Assays: Levels of oxidative stress markers (e.g., malondialdehyde, MDA; superoxide dismutase, SOD), inflammatory cytokines (e.g., TNF-α, IL-1β), and apoptotic proteins (e.g., caspase-3, Bax, Bcl-2) in the brain tissue are quantified using appropriate assay kits and Western blotting.[1]
General experimental workflow for assessing neuroprotection.
Conclusion
Both this compound and ferulic acid hold promise as neuroprotective agents. Ferulic acid's well-documented antioxidant and anti-inflammatory properties make it a strong candidate for mitigating the broad-spectrum cellular damage seen in many neurodegenerative diseases. This compound, while less studied, exhibits intriguing potential for targeting specific pathways involved in stress-induced neuronal dysfunction and excitotoxicity.
Further research is warranted to directly compare the efficacy of these two compounds in standardized experimental models. A head-to-head comparison would provide a clearer understanding of their relative potencies and therapeutic windows. Additionally, exploring the neuroprotective mechanisms of this compound in greater detail, particularly its effects on oxidative stress and apoptosis, will be crucial for fully evaluating its potential as a therapeutic agent for neurological disorders. The structural similarity and distinct mechanistic profiles of these compounds offer a valuable platform for structure-activity relationship studies aimed at developing novel and more potent neuroprotective drugs.
References
- 1. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Properties of Ferulic Acid in Preclinical Models of Alzheimer's Disease: A Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Inhibitory effect of ferulic acid on inflammatory response in microglia induced by lipopolysaccharides] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methoxycinnamic Acid in Scientific Applications
For Immediate Release
[City, State] – [Date] – In a comprehensive review for researchers, scientists, and drug development professionals, this publication provides a detailed statistical analysis and comparison of 4-methoxycinnamic acid (4-MCA) against other alternatives in various experimental applications. This guide includes a thorough examination of its performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
This compound, a naturally occurring phenylpropanoid found in various plants, has garnered significant interest in the scientific community for its diverse biological activities. This guide aims to provide an objective comparison of its efficacy in key areas of research, including tyrosinase inhibition, antioxidant activity, and anti-inflammatory effects.
Data Summary
The following tables summarize the quantitative data from various studies, offering a clear comparison of this compound's performance against common alternatives.
Table 1: Tyrosinase Inhibitory Activity
| Compound | IC50 (mM) | Source(s) |
| This compound | Not explicitly found | |
| 3-Hydroxy-4-methoxycinnamic acid | Lower than Arbutin | |
| Kojic Acid | 0.60 ± 0.20 | |
| Arbutin | Higher than Kojic Acid |
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Source(s) |
| This compound | Not explicitly found | |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | 76 | |
| Trolox (Standard) | 56 | |
| Caffeic Acid | 50 | |
| Ascorbic Acid | 4.97 ± 0.03 (µg/mL) |
Note: Direct IC50 values for this compound in DPPH assays were not specified in the provided results. Ferulic acid is a structurally similar compound.
Table 3: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose | Paw Edema Inhibition (%) | Time Point | Source(s) |
| This compound | Not explicitly found | Not explicitly found | ||
| Indomethacin | 10 mg/kg | 81.96 | 5 hours | |
| Indomethacin | 10 mg/kg | 87.3 | Not specified | |
| Diclofenac | 10 mg/kg | 71.1 | 4 hours |
Note: While this compound is known to have anti-inflammatory effects, specific percentage inhibition data from the carrageenan-induced paw edema model was not available in the search results.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound or alternative)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
Mushroom tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at time zero and then at regular intervals for a set period.
-
The rate of dopachrome formation is monitored by the change in absorbance.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is widely used to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH solution in methanol or ethanol
-
Test compound (this compound or alternative)
-
Trolox or Ascorbic acid (positive control)
-
Methanol or ethanol
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
Prepare a working solution of DPPH (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well plate or cuvettes, add the test compound at various concentrations.
-
Add the DPPH working solution to each well or cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Carrageenan-Induced Paw Edema Assay in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a substance.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compound (this compound or alternative)
-
Indomethacin or Diclofenac (positive control)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer or calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: control (vehicle), positive control (indomethacin/diclofenac), and test groups (different doses of the test compound).
-
Administer the test compound or control substance orally or via intraperitoneal injection.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time zero (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of paw edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for determining tyrosinase inhibitory activity.
Reproducibility of Published Findings on 4-Methoxycinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on 4-methoxycinnamic acid (4-MCA), focusing on the reproducibility of its reported biological activities. To facilitate critical evaluation and future research, this document summarizes quantitative data, details key experimental protocols, and visualizes associated signaling pathways.
Data Presentation: Quantitative Comparison of Biological Activities
To allow for a clear and objective comparison, the following tables summarize the quantitative data from published studies on this compound and its alternatives.
Table 1: Neuroprotective and Behavioral Effects of this compound and Ferulic Acid
| Compound | Model | Species | Dosage | Outcome | Quantitative Measurement | Reference |
| This compound | Single Prolonged Stress (SPS)-induced PTSD-like behavior | Mice | 3 and 10 mg/kg, p.o. | Mitigated anxiety-like and depression-like behaviors, improved cognitive function, and rectified fear extinction deficits. | Not specified in abstract | |
| This compound | Glutamate-induced neurotoxicity in primary cortical neurons | Rat | 1 µM | Strong neuroprotectant activity. | 78% cell viability. | |
| Ferulic Acid | Reserpine-induced pain and depression-like behaviors | Mice | Not specified in abstract | Ameliorated pain and depression-like behaviors. | Not specified in abstract | |
| Ferulic Acid | Formalin-induced pain | Mice | 40 mg/kg, i.p. | Decreased pain behavior. | Significant reduction in pain scores. | |
| Ferulic Acid | Alzheimer's Disease models | Rodents | Not specified in meta-analysis | Improved spatial memory and reduced Aβ deposition. | Significant improvement in MWM and Y-maze tests; significant reduction in soluble Aβ1-40 and Aβ1-42. |
Table 2: Antimicrobial Activity of this compound and Other Cinnamic Acid Derivatives
| Compound | Microorganism | Assay Method | Result | Quantitative Measurement | Reference |
| This compound | Escherichia coli | Well diffusion | Antibacterial activity | Inhibition zones: 0.695 cm (5%), 0.727 cm (10%), 0.855 cm (15%) | |
| This compound | Aspergillus fumigatus | Not specified | Antifungal effect | Not specified in abstract | |
| 4-Methylcinnamic Acid | Saccharomyces cerevisiae | Broth microdilution | Overcame tolerance of glr1Δ mutant to this compound. | Not specified | |
| 4-Chloro-α-methylcinnamic Acid | Aspergillus fumigatus | CLSI M38-A | Overcame fludioxonil tolerance of antioxidant MAPK mutants. | Not specified | |
| Butyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | Broth microdilution | Most potent among tested cinnamates. | MIC = 626.62 µM | |
| Methyl Caffeate & Methyl 2-nitrocinnamate | Candida albicans | Broth microdilution | Best antifungal effect among tested esters. | MIC = 128 µg/mL | |
| Isobutyl Cinnamate | Candida albicans, Aspergillus niger | Not specified | Best inhibitory activity among tested esters. | MIC = 0.89 µM (C. albicans), 0.79 µM (A. niger) |
Table 3: Anti-inflammatory Effects of this compound and Related Compounds
| Compound | Cell Line/Model | Stimulant | Key Mediators Affected | Quantitative Measurement | Reference |
| This compound | C57BL/6 mice and RAW264.7 cells | Aspergillus fumigatus | Downregulation of IL-1β, TNF-α, IL-6, and iNOS. | Not specified in abstract | |
| 4-methoxycinnamyl p-coumarate | RAW 264.7 macrophages | LPS | Suppression of NO, PGE2, and cytokines. | Not specified in abstract | |
| Methyl 3,4,5-trimethoxycinnamate | RAW264.7 macrophages | LPS + IFNγ | Reduced TNFα, IL-6, IL-1β, NO, and PGE2; Increased IL-10. | NO concentration reduced from ~15.4 µM to lower levels with 5-20 µM of the compound. | |
| 3,4,5-Trihydroxycinnamic acid | HaCaT cells | TNF-α/IFN-γ | Reduced secretion and mRNA of IL-6, IL-8, TARC, MDC, RANTES, and MCP-1. | Not specified in abstract |
Experimental Protocols
To aid in the replication of the cited findings, detailed methodologies for key experiments are provided below.
Single Prolonged Stress (SPS) Model for PTSD-like Behavior in Mice
This protocol is a widely used method to induce behavioral and physiological symptoms resembling Post-Traumatic Stress Disorder in rodents.
-
Animals: Male C57BL/6J mice are typically used.
-
Procedure: The SPS protocol consists of a sequence of stressors applied on a single day:
-
Restraint: Mice are placed in a restrainer (e.g., a well-ventilated 50 ml conical tube) for 2 hours.
-
Forced Swim: Immediately after restraint, mice are placed in a tank of water (23-25°C) for a 20-minute group swim session.
-
Rest and Recovery: Following the swim, animals are allowed a 15-minute recuperation period in their home cage.
-
Ether Anesthesia: Mice are then exposed to ether vapor until loss of consciousness.
-
-
Post-SPS Housing: After the stress procedure, mice are housed individually for a "sensitization" period, typically 7-10 days, before behavioral testing.
-
Behavioral Testing: A battery of tests is used to assess PTSD-like symptoms, including:
-
Fear Conditioning and Extinction: To evaluate fear memory and its extinction.
-
Elevated Plus Maze and Open Field Test: To assess anxiety-like behaviors.
-
Forced Swim Test and Tail Suspension Test: To measure depression-like behaviors.
-
Novel Object Recognition Test: To assess cognitive function.
-
-
4-MCA Administration: this compound (3 and 10 mg/kg) or vehicle is administered orally (p.o.) daily during the last 7 days of the sensitization period before behavioral testing.
Antifungal Susceptibility Testing: Broth Microdilution for Aspergillus fumigatus
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against Aspergillus fumigatus. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a standardized protocol.
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Preparation:
-
Aspergillus fumigatus is grown on a suitable agar medium (e.g., Sabouraud dextrose agar) to obtain conidia.
-
Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to a final concentration of 2-5 x 10^5 CFU/ml using a hemocytometer.
-
-
Assay Procedure:
-
Two-fold serial dilutions of this compound are prepared in the RPMI medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared fungal suspension.
-
The plate is incubated at 35°C for 48-72 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth.
Antibacterial Susceptibility Testing: Agar Well Diffusion for Escherichia coli
This method is used to assess the antibacterial activity of a substance by measuring the zone of growth inhibition.
-
Medium: Mueller-Hinton Agar (MHA) plates are used.
-
Inoculum Preparation:
-
A pure culture of Escherichia coli is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of the MHA plate.
-
-
Assay Procedure:
-
Wells of a defined diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer.
-
A specific volume (e.g., 50-100 µl) of different concentrations of this compound (e.g., 5%, 10%, 15% in a suitable solvent like DMSO) is added to each well.
-
A negative control (solvent alone) and a positive control (a known antibiotic) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
A Comparative Analysis of 4-Methoxycinnamic Acid's Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antioxidant performance of 4-methoxycinnamic acid benchmarked against established antioxidants, supported by experimental data and detailed protocols.
Introduction
This compound, a naturally occurring phenolic compound, has garnered interest for its potential biological activities, including its antioxidant properties. This guide provides a comprehensive comparison of this compound against well-known antioxidants such as ascorbic acid, Trolox (a water-soluble vitamin E analog), and ferulic acid. The following sections present quantitative data from common antioxidant assays, detailed experimental methodologies, and an overview of the underlying signaling pathways involved in the antioxidant response.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and other reference compounds is commonly evaluated using various in vitro assays. The most prevalent of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results of these assays are summarized below.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/g) |
| This compound | 352.61 µg/mL | Data Not Available | Data Not Available |
| Ascorbic Acid | 6.1 - 8.4 µg/mL | ~1.0 | ~4980 (relative value of 0.20 compared to Trolox) |
| Trolox | 3.77 - 4.0 µg/mL | 1.0 (by definition) | 1.0 (by definition as the standard) |
| Ferulic Acid | 9.9 - 76 µM | 1.9 - 2.2 | Data Not Available |
Note on Data: The IC50 values represent the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) value in the ABTS assay compares the antioxidant capacity of a compound to that of Trolox. ORAC values are also expressed as Trolox Equivalents (TE). The data presented are compiled from multiple sources and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accurate comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) and the standard antioxidants in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions of each sample.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay in fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) in phosphate buffer.
-
Trolox Standard: Prepare a stock solution and serial dilutions of Trolox in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add the fluorescein solution to each well.
-
Add the sample, standard (Trolox), or blank (phosphate buffer) to the appropriate wells.
-
Incubate the plate at 37°C for a few minutes.
-
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-5 minutes for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of many phenolic compounds, including cinnamic acid derivatives, are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. One of the most important of these is the Keap1-Nrf2-ARE pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. These genes encode for a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis. Cinnamic acid and its derivatives have been shown to activate this protective pathway.
Conclusion
The available data indicates that this compound possesses antioxidant activity, as demonstrated by its ability to scavenge DPPH radicals. However, based on the provided IC50 value, its direct radical scavenging capacity appears to be significantly lower than that of established antioxidants like ascorbic acid, Trolox, and ferulic acid. It is important to note that the antioxidant efficacy of a compound is not solely determined by its radical scavenging ability but also by its interaction with cellular antioxidant defense systems, such as the Keap1-Nrf2 pathway. Further research is required to fully elucidate the antioxidant potential of this compound, particularly through ABTS and ORAC assays, to provide a more comprehensive comparison. The detailed protocols and pathway diagrams in this guide offer a framework for conducting such comparative studies and understanding the mechanisms underlying the antioxidant effects of this compound and related compounds.
The Binding Targets of 4-Methoxycinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include antifungal, anti-inflammatory, neuroprotective, and antihyperglycemic effects. Understanding the specific molecular targets to which 4-MCA binds is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a comparative analysis of the confirmed and putative binding targets of 4-MCA, supported by experimental data and detailed protocols.
Confirmed Binding Target: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Experimental evidence has robustly confirmed that 4-MCA is a direct inhibitor of tyrosinase.
Comparative Analysis of Tyrosinase Inhibitors
The following table summarizes the inhibitory activity of 4-MCA and other cinnamic acid derivatives against mushroom tyrosinase. This comparative data highlights the structure-activity relationships within this class of compounds.
| Compound | IC50 (mM) | Inhibition Type | Inhibition Constant (Ki) (mM) | Reference |
| This compound | 0.42 | Noncompetitive | 0.458 | [1] |
| Cinnamic acid | 2.10 | Noncompetitive | 1.994 | [1] |
| 4-Hydroxycinnamic acid | 0.50 | Competitive | 0.244 | [1] |
| 2-Hydroxycinnamic acid | No inhibition | - | - | [1] |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | - | - | - | |
| Kojic Acid (Reference Inhibitor) | 0.0322 | - | - | [2] |
Note: A lower IC50 and Ki value indicates a more potent inhibitor.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines the spectrophotometric determination of tyrosinase inhibition.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (pH 6.8)
-
This compound and other test compounds
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at 475 nm (the wavelength of dopachrome formation) at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition type and Ki, the assay is repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot.
Putative Binding Target: Corticotropin-Releasing Factor Type 1 Receptor (CRF1)
Recent studies have indicated that 4-MCA may exert its neuroprotective effects by antagonizing the Corticotropin-Releasing Factor Type 1 (CRF1) receptor. CRF1 is a G-protein coupled receptor that plays a critical role in the body's response to stress. While direct binding affinity data for 4-MCA on the CRF1 receptor is not yet available in the public domain, its demonstrated ability to regulate the downstream CRH-CRFR1 signaling pathway suggests it is a promising candidate for further investigation.
Comparative Analysis of Non-Peptide CRF1 Receptor Antagonists
To provide a framework for evaluating the potential of 4-MCA as a CRF1 antagonist, the following table presents the binding affinities of several well-characterized non-peptide CRF1 receptor antagonists.
| Compound | Ki (nM) | Receptor Source | Reference |
| Antalarmin | 1.0 - 4.0 | Human/Rat | [3][4] |
| NBI 30775 (R121919) | 2.0 - 5.0 | Rat | [3] |
| CP-154,526 | ~10 | Rat | [5] |
| Pexacerfont | 6.1 | Human |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocol: CRF1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CRF1 receptor.
-
Radioligand (e.g., [125I]Tyr-Sauvagine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA).
-
This compound and other test compounds.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a reaction tube, add the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known CRF1 receptor ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams have been generated.
Caption: Signaling pathway of melanin biosynthesis and its inhibition by this compound.
Caption: Experimental workflow for a CRF1 receptor binding assay.
Caption: Putative modulation of the CRF1 receptor signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methoxycinnamic Acid's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Methoxycinnamic Acid's Anti-Inflammatory Efficacy Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction
This compound (p-MCA), a naturally occurring phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comparative analysis of p-MCA's anti-inflammatory activity against well-established NSAIDs, Indomethacin and Diclofenac. The following sections present a summary of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The anti-inflammatory potential of this compound and standard NSAIDs is evaluated across several key assays. The following tables summarize the available quantitative data for in vivo and in vitro models of inflammation.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition indicates the compound's efficacy in reducing swelling.
| Compound | Dose | Percent Inhibition of Paw Edema | Species |
| Diclofenac | 5 mg/kg | 56.17%[1][2] | Rat |
| 20 mg/kg | 71.82%[1][2] | Rat | |
| Indomethacin | 10 mg/kg | 57.66% | Rat |
| Cinnamic Acid | 14.4 mg/kg | -43.2% (pro-inflammatory effect noted in this study)[3] | Rat |
Note: Specific percentage inhibition data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. Cinnamic acid, a related compound, demonstrated a pro-inflammatory effect in one study, highlighting the importance of the methoxy group in the anti-inflammatory activity of p-MCA.
In Vitro Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators
In vitro assays are crucial for elucidating the mechanisms by which compounds exert their anti-inflammatory effects. Key targets include the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in prostaglandin synthesis, and nitric oxide (NO), a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) |
| Indomethacin | 0.08 - 0.6 | 0.9 - 8.9 |
| Diclofenac | 0.3 - 6.3 | 0.04 - 1.1 |
Note: Specific IC₅₀ values for this compound on COX-1 and COX-2 were not available in the reviewed literature. However, studies have shown that p-MCA downregulates the expression of COX-2.[1] The ethyl ester of this compound has been reported to inhibit COX-1 and COX-2 with IC50 values of 1.12 µM and 0.83 µM, respectively.
Table 3: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC₅₀ (µg/mL) |
| This compound | RAW 264.7 | Data not available |
Key Signaling Pathways in Inflammation Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
References
- 1. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic role and mechanism of this compound in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proceedings.ums.ac.id [proceedings.ums.ac.id]
- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxycinnamic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 4-Methoxycinnamic Acid, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical, causing skin, eye, and respiratory tract irritation.[1][2][3] Adherence to safety protocols is crucial during handling and disposal.
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][4] | Eye contact |
| Specific target organ toxicity | May cause respiratory irritation.[1][2][4] | Inhalation |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Ingestion |
Pre-Disposal and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations. It is categorized as a hazardous waste and must not be disposed of in the regular trash or down the drain.[6][7]
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated materials like weighing paper and personal protective equipment, in a designated, compatible, and clearly labeled hazardous waste container.[4][5] The container should be kept tightly closed when not in use.[1][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[8]
-
Original Containers: If possible, use the original container for waste accumulation, ensuring it is in good condition.[8] If not, use a container that is compatible with the chemical.
2. Labeling of Waste Containers:
-
All waste containers must be accurately labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture.
-
Indicate the approximate quantity of waste and the date of accumulation.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]
-
The SAA must be a secure, secondary containment area to prevent spills and leaks.
-
Ensure that incompatible wastes are segregated. For example, store acids separately from bases and oxidizers away from organic materials.[8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
Do not exceed the accumulation limits for hazardous waste in your SAA (e.g., 55 gallons for hazardous waste, or 1 quart for acutely toxic P-listed waste).[9]
-
Partially filled, properly labeled containers can remain in the SAA for up to one year.[8]
5. Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a suitable container for disposal.[1][3][5]
-
For larger spills, or if you are unsure how to proceed, contact your EHS office for assistance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most current information.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety Protocol for Handling 4-Methoxycinnamic Acid
This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxycinnamic Acid, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedural steps is critical for researchers, scientists, and drug development professionals.
Hazard Identification and Data
This compound presents several health hazards that necessitate careful handling.[1][2] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6] Ingestion of this chemical is also considered harmful.[2]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4][5][6] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2] |
Occupational exposure limits have not been established for this compound.[1][5][6]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection: Wear safety glasses with side-shields that conform to EN166 or OSHA 29 CFR 1910.133 standards.[3][4] If there is a risk of splashing, chemical safety goggles should be used.[1] For activities with a higher risk of splashing or exothermic reactions, a face shield worn over safety glasses is required.[7][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[3][8] Gloves must be inspected for integrity before each use.[3][9] Employ the proper glove removal technique to avoid contaminating your skin.[3] After handling the chemical, dispose of used gloves in accordance with laboratory best practices and wash your hands thoroughly.[3][9]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1][2] Ensure that clothing covers as much skin as possible, including wearing long pants and closed-toe, closed-heel shoes.[7]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2] If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type P95 or N95) should be worn.[1][8][9]
Operational Plan: Step-by-Step Guidance
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]
-
Work in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is highly recommended to control airborne dust levels.[1][3]
-
Before starting, ensure you have all necessary PPE and that it is in good condition.
-
Keep the container of this compound tightly closed when not in use.[1][4]
2. Handling this compound:
-
Avoid all personal contact with the substance, including inhalation of dust.[2]
-
Minimize the generation and accumulation of dust during handling.[1]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[2]
-
Weigh and transfer the chemical carefully to prevent it from becoming airborne.
3. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
-
Clean the work area and any equipment used, ensuring to decontaminate surfaces.
-
Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container, away from incompatible materials like strong oxidizing agents.[1][3][4]
Emergency and Disposal Plans
Emergency Procedures:
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.[3]
-
Ensure adequate ventilation.[3]
-
Avoid creating dust.[3][4] Carefully sweep or vacuum the spilled material.[1]
-
Collect the spilled material into a suitable, closed, and labeled container for disposal.[2][3][4]
-
Prevent the spilled material from entering drains or waterways.[3][4]
-
Wash the spill area thoroughly.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
Disposal Plan:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4]
-
Surplus and non-recyclable solutions should be offered to a licensed professional waste disposal service.[9] The substance may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Dispose of the container as unused product unless it has been thoroughly cleaned.[9]
Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. leelinework.com [leelinework.com]
- 9. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
